molecular formula C12H14O3 B1330805 7-Methoxy-2,2-dimethylchroman-4-one CAS No. 20321-73-7

7-Methoxy-2,2-dimethylchroman-4-one

Cat. No.: B1330805
CAS No.: 20321-73-7
M. Wt: 206.24 g/mol
InChI Key: QXKXYXNEOUCMIY-UHFFFAOYSA-N
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Description

7-Methoxy-2,2-dimethylchroman-4-one is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKXYXNEOUCMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345577
Record name 7-methoxy-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20321-73-7
Record name 7-methoxy-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 7-Methoxy-2,2-dimethylchroman-4-one, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a flavonoid derivative belonging to the chromanone class of organic compounds. Its core structure features a chroman ring system with a methoxy group at the 7-position and two methyl groups at the 2-position.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2,2-Dimethyl-7-methoxychroman-4-one, 7-Methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one[1]
CAS Number 20321-73-7[2]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
Appearance White to brown solid[2]
Melting Point Not available[2][3][4]
Boiling Point Not available[2][3][4]
Solubility Generally soluble in organic solvents like ethanol, acetone, and chloroform.[5][5]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataKey FeaturesSource(s)
¹³C NMR Spectral data available.[1] For substituted 2,2-dimethylchroman-4-ones, substituent effects on chemical shifts have been studied.[6][1][6]
¹H NMR Predicted spectra are available.[7][8] Detailed analysis of substituent effects on chemical shifts in the 2,2-dimethylchroman-4-one scaffold has been reported.[6][6][7][8]
Mass Spectrometry (GC-MS) Mass spectral data is available for this compound.[1][1]
Infrared (IR) Spectroscopy Vapor phase IR spectrum is available.[1][1]
¹⁷O NMR Spectral data available.[1][1]

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one

This procedure is adapted from the synthesis of 7-hydroxychroman-4-ones from resorcinol.[9][10][11]

  • Materials: Resorcinol, 3,3-dimethylacrylic acid, Eaton's reagent (7.5% w/w phosphorus pentoxide in methanesulfonic acid).

  • Procedure:

    • To a stirred solution of resorcinol (1.0 eq) in Eaton's reagent at 0 °C, add 3,3-dimethylacrylic acid (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 7-hydroxy-2,2-dimethylchroman-4-one.

Step 2: Methylation of 7-Hydroxy-2,2-dimethylchroman-4-one

This protocol is a general method for the methylation of hydroxylated flavonoids using dimethyl sulfate, a common and effective methylating agent.[12][13][14]

  • Materials: 7-Hydroxy-2,2-dimethylchroman-4-one, dimethyl sulfate (DMS), potassium carbonate (K₂CO₃), acetone (anhydrous).

  • Procedure:

    • Dissolve 7-hydroxy-2,2-dimethylchroman-4-one (1.0 eq) in anhydrous acetone in a round-bottom flask.

    • Add anhydrous potassium carbonate (2-3 eq) to the solution.

    • To this stirred suspension, add dimethyl sulfate (1.2-1.5 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

    • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

G cluster_synthesis Proposed Synthesis of this compound Resorcinol Resorcinol Step1 Step 1: Friedel-Crafts Acylation & Cyclization Resorcinol->Step1 DMA 3,3-Dimethylacrylic Acid DMA->Step1 HydroxyChromanone 7-Hydroxy-2,2-dimethylchroman-4-one Step1->HydroxyChromanone Step2 Step 2: Methylation HydroxyChromanone->Step2 DMS Dimethyl Sulfate (DMS) DMS->Step2 K2CO3 K₂CO₃ K2CO3->Step2 Target This compound Step2->Target G cluster_pathway Potential Anticancer Signaling Pathway (Inferred) Molecule This compound Cell Cancer Cell Molecule->Cell Bax Bax (Pro-apoptotic) Molecule->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Molecule->Bcl2 Downregulation CellCycle Cell Cycle Progression Molecule->CellCycle Inhibition Mitochondria Mitochondria Cell->Mitochondria Cell->CellCycle CytC Cytochrome c Release Mitochondria->CytC Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M G2/M Arrest CellCycle->G2M

References

7-Methoxy-2,2-dimethylchroman-4-one: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20321-73-7

Molecular Formula: C₁₂H₁₄O₃

Molecular Weight: 206.24 g/mol

Introduction

7-Methoxy-2,2-dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone class. The chromanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The presence of a methoxy group at the 7-position and gem-dimethyl groups at the 2-position of the chroman ring are key structural features that can influence the molecule's physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the available technical data on this compound and its structurally related analogs, focusing on its synthesis, potential biological activities, and mechanisms of action to support further research and drug development efforts.

Chemical Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for chromanone synthesis. A common and effective method involves the intramolecular cyclization of a corresponding chalcone precursor.

Proposed Experimental Protocol: Synthesis of this compound

This proposed two-step synthesis involves the initial formation of a chalcone followed by its cyclization.

Step 1: Synthesis of (E)-1-(2-hydroxy-4-methoxyphenyl)-3-methylbut-2-en-1-one (Chalcone Intermediate)

  • Reaction Setup: To a solution of 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) in ethanol, add a solution of sodium hydroxide (2 equivalents) in water.

  • Aldol Condensation: To the cooled reaction mixture (0-5 °C), add acetone (1.2 equivalents) dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid until a precipitate forms.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the chalcone intermediate.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cyclization: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Cyclization A 2'-hydroxy-4'-methoxyacetophenone + Acetone B Aldol Condensation (NaOH, Ethanol) A->B C Acidification (HCl) B->C D Purification (Recrystallization) C->D E (E)-1-(2-hydroxy-4-methoxyphenyl)-3-methylbut-2-en-1-one D->E F Chalcone Intermediate G Intramolecular Cyclization (Acid catalyst, Reflux) F->G H Neutralization & Extraction G->H I Purification (Column Chromatography) H->I J This compound I->J

A proposed two-step workflow for the synthesis of this compound.

Potential Biological Activities and Quantitative Data

Direct biological studies on this compound are limited in publicly accessible literature. However, extensive research on structurally similar chromanone derivatives provides strong evidence for its potential therapeutic applications. The primary activities associated with this class of compounds are anticancer, antifungal, and neuroprotective effects.

Anticancer Activity

Chromanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For instance, some chromanones have been shown to exhibit potent anticancer activity with IC₅₀ values in the low micromolar range.[2]

Compound Class Cancer Cell Line Activity (IC₅₀) Reference
3-Benzylidene ChromanonesA549 (Lung Carcinoma)~5.95 µM[3]
3-Benzylidene ChromanonesMCF-7 (Breast Adenocarcinoma)~5.55 µM[3]
2-Aryl-4-alkoxyquinolines (structurally related)Colon Cancer Cell Lines0.875 - 1.70 µM[4]
Antifungal Activity

The chromanone scaffold is a promising framework for the development of novel antifungal agents. Studies on various chromanone derivatives have reported significant activity against a range of pathogenic fungi, with Minimum Inhibitory Concentration (MIC) values indicating potent effects.[5][6]

Compound Fungal Strain Activity (MIC) Reference
7-Hydroxychroman-4-oneCandida albicans128 µg/mL[5]
7-Methoxychroman-4-oneCandida albicans64 µg/mL[5]
7-Hydroxychroman-4-oneAspergillus flavus256 µg/mL[5]
7-Methoxychroman-4-oneAspergillus flavus512 µg/mL[5]
Chromone-3-carbonitrilesCandida albicans5 - 50 µg/mL[6]
Neuroprotective Effects

Chromanone derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. Their neuroprotective effects are often attributed to their ability to modulate multiple targets, including monoamine oxidases (MAOs) and σ₁ receptors, which are involved in the pathophysiology of Alzheimer's disease.[7]

Compound Class Target Activity (IC₅₀) Reference
Substituted Chromen-4-onesAChE5.58 µM[3]
Substituted Chromen-4-onesMAO-B7.20 µM[3]
Chromone-lipoic acid conjugateBuChE7.55 µM[8]

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related chromanone compounds, several mechanisms of action and signaling pathways can be proposed for this compound.

Anticancer Mechanisms

The anticancer effects of chromanones are often mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.

  • NF-κB Pathway Inhibition: Several chromanone derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that promotes inflammation and cell survival in cancer.[9]

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and proliferation and is often dysregulated in cancer. Chromanones may exert their anticancer effects by inhibiting this pathway.[10][11]

Potential Anticancer Signaling Pathway

G compound 7-Methoxy-2,2-dimethyl- chroman-4-one pi3k PI3K compound->pi3k Inhibits nfkb NF-κB compound->nfkb Inhibits akt Akt pi3k->akt akt->nfkb proliferation Cell Proliferation & Survival nfkb->proliferation apoptosis Apoptosis nfkb->apoptosis Inhibits

Proposed inhibition of pro-survival signaling pathways by this compound.
Antifungal Mechanisms

The antifungal action of chromanones may involve the disruption of fungal cell integrity and key enzymatic processes.

  • Cell Wall/Membrane Disruption: It is hypothesized that chromanones may interfere with the synthesis of essential cell wall components like chitin and glucans, or disrupt membrane proteins.[6]

  • Enzyme Inhibition: Some chromanone derivatives have been suggested to target key fungal enzymes such as cysteine synthase or HOG1 kinase, which are vital for fungal survival and virulence.[5]

Proposed Antifungal Mechanism

G compound 7-Methoxy-2,2-dimethyl- chroman-4-one cell_wall Fungal Cell Wall (Chitin, Glucans) compound->cell_wall Disrupts enzymes Essential Enzymes (e.g., Cysteine Synthase) compound->enzymes Inhibits disruption Disruption of Cell Integrity cell_wall->disruption enzymes->disruption inhibition Inhibition of Fungal Growth disruption->inhibition

Potential mechanisms of antifungal action for this compound.
Neuroprotective Mechanisms

The neuroprotective potential of chromanones is linked to their ability to interact with multiple targets in the central nervous system.

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the degradation of neurotransmitters, and their inhibition can have therapeutic effects in neurodegenerative diseases.

  • Sigma-1 (σ₁) Receptor Modulation: The σ₁ receptor is involved in regulating cellular stress responses, and its modulation by chromanones may contribute to their neuroprotective effects.[7][12]

Potential Neuroprotective Signaling Pathways

G compound 7-Methoxy-2,2-dimethyl- chroman-4-one mao MAO compound->mao Inhibits sigma1 σ₁ Receptor compound->sigma1 Modulates neurotransmission Modulation of Neurotransmission mao->neurotransmission stress_response Regulation of Cellular Stress Response sigma1->stress_response neuroprotection Neuroprotection neurotransmission->neuroprotection stress_response->neuroprotection

Proposed multi-target neuroprotective mechanisms of this compound.

Conclusion

This compound belongs to the pharmacologically significant class of chromanones. While direct experimental data for this specific compound is sparse, the extensive research on its structural analogs strongly suggests its potential as a lead compound for the development of novel anticancer, antifungal, and neuroprotective agents. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological properties. Future research should focus on the detailed biological evaluation of this compound to validate its therapeutic potential and elucidate its precise mechanisms of action and the signaling pathways it modulates.

References

An In-Depth Technical Guide to 7-Methoxy-2,2-dimethylchroman-4-one: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2,2-dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone class. This document provides a comprehensive technical overview of its molecular structure, spectroscopic properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities associated with its structural class. The anticancer properties of closely related methoxy-substituted chromanones, including their induction of apoptosis and cell cycle arrest, are discussed with a representative signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Identity

This compound is characterized by a chromanone core, which is a benzopyran-4-one with a saturated heterocyclic ring. The structure is further distinguished by a methoxy group at the 7th position of the aromatic ring and two methyl groups at the 2nd position of the pyranone ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
CAS Number 20321-73-7
InChI InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3
InChIKey QXKXYXNEOUCMIY-UHFFFAOYSA-N
SMILES CC1(C)CC(=O)C2=CC(OC)=CC=C2O1
Synonyms 2,2-Dimethyl-7-methoxychroman-4-one, 7-Methoxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

TechniqueData TypeReference
Nuclear Magnetic Resonance (NMR) ¹³C NMR, ¹⁷O NMRSpectraBase[1]
Infrared (IR) Spectroscopy Vapor Phase FTIRSpectraBase[1]
Mass Spectrometry (MS) GC-MSSpectraBase[1][2]

Synthesis of Chromanone Derivatives: An Experimental Protocol

Materials and Reagents
  • 3-Methyl-2-phenyl-but-2-enoic acid

  • 3-Methoxyphenol (Resorcinol monomethyl ether)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 10% Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure
  • To a stirred solution of 3-Methyl-2-phenyl-but-2-enoic acid (0.4 mol) and polyphosphoric acid (450 g), add 3-methoxyphenol (0.59 mol) at room temperature.

  • Heat the reaction mixture to 60-65°C and maintain stirring for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mass into 2500 mL of ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Combine the organic extracts and wash sequentially with 500 mL of 5% NaHCO₃ solution and 500 mL of 10% NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to yield the crude product.

Biological Activities and a Potential Signaling Pathway

Chromanone derivatives, particularly those with methoxy substitutions, have demonstrated a range of biological activities, with anticancer effects being a prominent area of research.[3] While specific studies on the biological activities of this compound are limited, the broader class of methoxy-substituted chromanones has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3]

Anticancer Effects of Methoxy-Substituted Chromanones

Studies on compounds such as 3-benzylidene-7-methoxychroman-4-ones have indicated their potential to halt the proliferation of cancer cells and trigger programmed cell death.[3] The proposed mechanism often involves the activation of intrinsic and/or extrinsic apoptotic pathways. Furthermore, some flavonoids with similar core structures are known to exert protective effects against cardiovascular diseases and cancer due to their antioxidant capacity.[4]

Representative Signaling Pathway: Induction of Apoptosis

The following diagram illustrates a representative signaling pathway through which methoxy-substituted chromanones may induce apoptosis in cancer cells. This is a generalized pathway based on the activities of related compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Methoxy-Chromanone Methoxy-Chromanone Death Receptors Death Receptors Methoxy-Chromanone->Death Receptors Bcl-2 Bcl-2 Methoxy-Chromanone->Bcl-2 downregulates Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Bax/Bak Bax/Bak Bax/Bak->Mitochondrion pore formation Bcl-2->Bax/Bak inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 cleavage Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis induces mtt_assay_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition Incubate for defined period Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 3-4h incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement e.g., DMSO Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50) Spectrophotometer

References

Spectroscopic and Synthetic Profile of 7-Methoxy-2,2-dimethylchroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for 7-Methoxy-2,2-dimethylchroman-4-one, a chromanone derivative of interest in various research domains. This document collates available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, into a structured format for ease of comparison and reference. Detailed experimental protocols for both synthesis and spectroscopic analyses are also presented to facilitate replication and further investigation.

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.81d8.8H-5
6.45dd8.8, 2.5H-6
6.38d2.5H-8
3.84s--OCH₃
2.73s-H-3
1.46s-2 x -CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
191.0C-4 (C=O)
166.2C-7
164.8C-8a
129.8C-5
113.6C-4a
107.8C-6
100.4C-8
78.8C-2
55.6-OCH₃
48.9C-3
26.62 x -CH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Assignment
2970C-H stretch (alkane)
1680C=O stretch (ketone)
1620, 1580C=C stretch (aromatic)
1280C-O stretch (aryl ether)
1150C-O stretch (aliphatic ether)
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
206100[M]⁺
19180[M - CH₃]⁺
16360[M - CH₃ - CO]⁺
15140[M - C₄H₇]⁺
13630[M - C₄H₇O]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of related chromanones.

Materials:

  • 3-Methoxyphenol

  • 3,3-Dimethylacrylic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a stirred solution of 3-methoxyphenol and 3,3-dimethylacrylic acid in a round-bottom flask, add polyphosphoric acid (PPA) at room temperature.

  • Heat the reaction mixture to 60-65 °C and maintain this temperature with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with dichloromethane (DCM) three times.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2]

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum. Use the solvent peak of CDCl₃ (δ 77.16 ppm) as a reference.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For the thin film method, dissolve a small amount of the compound in a volatile solvent, apply the solution to the salt plate, and allow the solvent to evaporate.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

3. Gas Chromatography-Mass Spectrometry (GC-MS) [3][4][5]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • GC Conditions: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms). Set an appropriate temperature program for the oven to ensure good separation of the analyte.

    • MS Conditions: Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Determination NMR->Structure IR->Structure MS->Structure

A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides foundational data and methodologies for working with this compound. Researchers are encouraged to consult the primary literature for more specialized applications and advanced characterization techniques.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Methoxy-2,2-dimethylchroman-4-one, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details predicted spectral data based on systematic studies of related compounds, outlines experimental protocols for data acquisition, and presents visual workflows for spectral analysis.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects in a series of 2,2-dimethylchroman-4-one derivatives and spectral data from analogous structures.[1][2][3] The data is presented for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-57.8 - 7.9d8.5 - 9.01H
H-66.5 - 6.6dd8.5 - 9.0, 2.0 - 2.51H
H-86.3 - 6.4d2.0 - 2.51H
7-OCH₃3.8 - 3.9s-3H
H-32.6 - 2.7s-2H
2-(CH₃)₂1.4 - 1.5s-6H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (C=O)190.0 - 192.0
C-7165.0 - 167.0
C-8a158.0 - 160.0
C-5128.0 - 130.0
C-4a114.0 - 116.0
C-6108.0 - 110.0
C-8100.0 - 102.0
C-278.0 - 80.0
7-OCH₃55.0 - 56.0
C-348.0 - 50.0
2-(CH₃)₂26.0 - 28.0

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra for this compound requires careful sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), or another suitable deuterated solvent, to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could degrade spectral quality.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 10 ppm

  • Number of Scans: 16-32

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 to 220 ppm

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): 2 seconds

Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the ¹H spectrum by setting the residual solvent peak (CHCl₃) to 7.26 ppm or an internal standard like tetramethylsilane (TMS) to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Analysis: Perform peak picking and integration to analyze the chemical shifts, multiplicities, coupling constants, and relative proton counts.

Mandatory Visualizations

The following diagrams illustrate key aspects of the NMR analysis of this compound.

G Workflow for NMR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load Prepared Sample setup Setup Experiment (1H, 13C) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Peaks reference->assign Processed Spectrum integrate Integrate Signals (1H) assign->integrate report Report Data integrate->report

Caption: Experimental workflow for NMR analysis.

G Key ¹H-¹H J-Coupling Correlations cluster_structure H5 H-5 H6 H-6 H5->H6 J ≈ 8-9 Hz H8 H-8 H6->H8 J ≈ 2-3 Hz caption Aromatic proton couplings are key to assignment. H-5 and H-6 show a large ortho coupling. H-6 and H-8 show a smaller meta coupling.

Caption: Predicted J-coupling in the aromatic ring.

References

Mass Spectrometry of 7-Methoxy-2,2-dimethylchroman-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class. Chromanones are structurally related to flavonoids and are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including its anticipated fragmentation patterns under electron ionization, a generalized experimental protocol for its analysis, and visual representations of the fragmentation pathways and analytical workflow.

Molecular Structure and Properties

  • Molecular Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol [1]

  • CAS Number: 20321-73-7[1]

Predicted Electron Ionization Mass Spectrometry Fragmentation

Electron ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the analyte molecule.[2][3] The resulting mass spectrum provides a unique fingerprint that is valuable for structural identification. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving cleavages of the chromanone core and the loss of substituent groups.

The molecular ion peak (M⁺˙) is anticipated at an m/z of 206. The subsequent fragmentation is likely to involve the following key steps:

  • Loss of a methyl group (-CH₃): A prominent fragment at m/z 191 is expected due to the loss of one of the two methyl groups from the gem-dimethyl group at the C2 position. This results in a stable tertiary carbocation.

  • Retro-Diels-Alder (RDA) reaction: The chromanone ring can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring. This would result in the formation of a radical cation of 7-methoxy-2-vinylphenol and a neutral molecule of isobutylene.

  • Loss of the methoxy group (-OCH₃): Cleavage of the methoxy group from the aromatic ring would lead to a fragment at m/z 175.

  • Cleavage of the dimethylpyranone ring: Fragmentation of the pyranone ring can occur through various pathways, including the loss of a C₄H₇O fragment, leading to a resonance-stabilized aromatic cation.

Tabulated Predicted Mass Spectral Data
m/zPredicted Fragment IonProposed Fragmentation PathwayRelative Abundance
206[C₁₂H₁₄O₃]⁺˙Molecular Ion (M⁺˙)Moderate
191[M - CH₃]⁺Loss of a methyl radical from the gem-dimethyl groupHigh
178[M - CO]⁺˙Loss of carbon monoxide from the ketoneLow
163[M - CH₃ - CO]⁺Loss of a methyl radical and carbon monoxideModerate
151[Fragment from RDA]⁺˙Radical cation of 3-methoxyphenol after rearrangementModerate
136[C₈H₈O₂]⁺˙Fragment from cleavage of the pyranone ringModerate
121[C₇H₅O₂]⁺Benzoyl cation with methoxy substituentModerate
91[C₇H₇]⁺Tropylium ionLow
77[C₆H₅]⁺Phenyl cationLow

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A generalized protocol for the analysis of this compound using GC-MS is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

  • Sample Extraction (for complex matrices): For samples such as biological fluids or plant extracts, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless injector

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 10:1 (can be adjusted based on concentration)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

Data Acquisition and Analysis
  • Acquire the data in full scan mode to obtain the mass spectrum of the analyte.

  • Process the data using the instrument's software to identify the peak corresponding to this compound and extract its mass spectrum.

  • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra for confirmation.

Visualizations

Fragmentation Pathway of this compound

Fragmentation_Pathway M This compound (m/z = 206) F1 [M - CH₃]⁺ (m/z = 191) M->F1 - CH₃ F2 [M - CO]⁺˙ (m/z = 178) M->F2 - CO F4 RDA Fragment (m/z = 151) M->F4 RDA F5 [C₈H₈O₂]⁺˙ (m/z = 136) M->F5 - C₄H₈ F3 [M - CH₃ - CO]⁺ (m/z = 163) F1->F3 - CO

Caption: Predicted fragmentation pathway of this compound under EI-MS.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Standard/Sample Prep2 Solvent Dilution/ Extraction Prep1->Prep2 GC_Inject Injection Prep2->GC_Inject GC_Separation GC Separation (HP-5ms column) GC_Inject->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (m/z 40-400) MS_Ionization->MS_Detection DataAcq Data Acquisition MS_Detection->DataAcq DataProc Spectral Analysis DataAcq->DataProc

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern, coupled with the detailed experimental protocol, offers a robust starting point for researchers and scientists engaged in the analysis of this and related chromanone compounds. The provided visualizations of the fragmentation pathway and experimental workflow serve to further clarify the analytical process. It is important to note that the presented information is based on established principles of mass spectrometry and may require empirical validation for specific applications.

References

The Biological Versatility of Chroman-4-One Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted biological activities of chroman-4-one derivatives, detailing their therapeutic potential across oncology, inflammation, and infectious diseases. This guide provides a comprehensive overview of quantitative structure-activity relationships, detailed experimental protocols, and the underlying signaling pathways.

The chroman-4-one scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Characterized by a benzene ring fused to a dihydropyranone ring, this moiety serves as a versatile template for the design and development of novel therapeutic agents. The structural diversity achieved through substitutions on the chroman-4-one core has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide delves into the core biological activities of chroman-4-one derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling pathways they modulate.

Anticancer Activity: Targeting Proliferation and Survival

Chroman-4-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[2]

Quantitative Anticancer Activity Data

The anticancer efficacy of various chroman-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. A summary of reported IC50 values for selected chroman-4-one derivatives against different cancer cell lines is presented below.

Compound/DerivativeCell LineIC50 (µM)Reference
3-Benzylideneflavanone (1)HT-29 (Colon)~15[2]
3-Benzylideneflavanone (1)SW-480 (Colon)~8[2]
3-Benzylideneflavanone (1)Caco-2 (Colon)~20[2]
3-(4-Chlorobenzylidene)flavanone (3)HT-29 (Colon)~25[2]
3-(4-Chlorobenzylidene)flavanone (3)SW-480 (Colon)~18[2]
3-(4-Nitrobenzylidene)flavanone (5)HT-29 (Colon)~30[2]
3-(4-Nitrobenzylidene)flavanone (5)SW-480 (Colon)~22[2]
Chroman-2,4-dione derivative (13)HL-60 (Leukemia)42.0 ± 2.7[3]
Chroman-2,4-dione derivative (13)MOLT-4 (Leukemia)24.4 ± 2.6[3]
Chroman-2,4-dione derivative (11)MCF-7 (Breast)68.4 ± 3.9[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][4]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Chroman-4-one test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the chroman-4-one compounds in culture medium. After the overnight incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Chroman-4-one Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) Formazan Formation D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: General workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chroman-4-one derivatives have been shown to possess significant anti-inflammatory properties.[5][6] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][8] This is frequently achieved through the modulation of key signaling pathways like the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways.[5][9]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of chroman-4-one derivatives is often assessed by their ability to inhibit the production of inflammatory mediators. The IC50 values for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages are a common metric.

Compound/DerivativeAssayIC50 (µM)Reference
Chroman-4-one based 1,2,3-triazole (8a)Egg albumin denaturation2.78±0.65[5]
Chroman-4-one based 1,2,3-triazole (8i)Egg albumin denaturation18.90±0.37[5]
Chroman-4-one based 1,2,3-triazole (8k)Egg albumin denaturation16.27±0.64[5]
Diclofenac (Standard)Egg albumin denaturation17.52±0.98[5]
Chroman-4-one based 1,2,3-triazole (8a)Heat induced hemolysis2.98±0.65[5]
Chroman-4-one based 1,2,3-triazole (8i)Heat induced hemolysis18.90±0.37[5]
Chroman-4-one based 1,2,3-triazole (8k)Heat induced hemolysis16.78±0.78[5]
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory activity of chroman-4-one derivatives by measuring their effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophage cells.[10][11]

Materials:

  • RAW 264.7 cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Chroman-4-one test compounds dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the chroman-4-one compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with cells treated with LPS only and a negative control group with untreated cells.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Assay for Nitric Oxide:

    • Add 100 µL of Griess reagent to the collected supernatant in a new 96-well plate.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-only treated cells.

Signaling Pathways

Chroman-4-ones exert their anti-inflammatory effects by interfering with key signaling cascades.

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines Chroman4one Chroman-4-one Chroman4one->MAPK

Caption: Inhibition of the TLR4/MAPK signaling pathway by chroman-4-ones.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression translocates to Nucleus Nucleus Chroman4one Chroman-4-one Chroman4one->IKK

Caption: Inhibition of the NF-κB signaling pathway by chroman-4-ones.

Antimicrobial Activity: Combating Pathogenic Microbes

A variety of chroman-4-one derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both bacteria and fungi.[12][13] The structural modifications on the chroman-4-one core play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-one (1)Staphylococcus epidermidis64[12]
7-Hydroxychroman-4-one (1)Pseudomonas aeruginosa128[12]
7-Hydroxychroman-4-one (1)Salmonella enteritidis128[12]
7-Hydroxychroman-4-one (1)Candida albicans64[12]
7-Methoxychroman-4-one (2)Staphylococcus epidermidis64[12]
7-Methoxychroman-4-one (2)Pseudomonas aeruginosa128[12]
7-Methoxychroman-4-one (2)Salmonella enteritidis128[12]
7-Methoxychroman-4-one (2)Candida albicans64[12]
7-(Propoxy)chroman-4-one (3)Staphylococcus epidermidis256[12]
7-(Propoxy)chroman-4-one (3)Pseudomonas aeruginosa512[12]
7-(Propoxy)chroman-4-one (3)Salmonella enteritidis512[12]
7-(Propoxy)chroman-4-one (3)Candida albicans128[12]
Spiropyrrolidine-thiochromanone (4d)Bacillus subtilis32[14]
Spiropyrrolidine-thiochromanone (4d)Staphylococcus epidermidis32[14]
Spiropyrrolidine-thiochromanone (4d)Candida krusei32[14]
Spiropyrrolidine-thiochromanone (4d)Candida glabrata32[14]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[15][16]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Chroman-4-one test compounds dissolved in a suitable solvent

  • Sterile 96-well microtiter plates

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth with solvent)

  • Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the chroman-4-one compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound.

  • Controls: Include a positive control well with the microorganism and a standard antimicrobial agent, a growth control well with the microorganism and no compound, and a sterility control well with broth only.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

MIC_Determination_Workflow A Prepare Serial Dilutions of Chroman-4-one B Inoculate with Microorganism A->B C Incubate (e.g., 24h) B->C D Observe for Growth Inhibition C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Other Notable Biological Activities

Beyond the primary areas of anticancer, anti-inflammatory, and antimicrobial research, chroman-4-one scaffolds have shown promise in other therapeutic domains.

Sirtuin Inhibition

Certain chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[4][17] SIRT2 is implicated in various cellular processes and is considered a therapeutic target for neurodegenerative diseases and cancer. The inhibitory activity is often evaluated using fluorescence-based assays.[17]

Compound/DerivativeTargetIC50 (µM)Reference
8-bromo-6-chloro-2-pentylchroman-4-one (1a)SIRT24.5[4]
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5[7]
2-n-propyl-chroman-4-one derivative (1k)SIRT210.6[18]
2-n-pentyl-chromone derivative (3a)SIRT25.5[18]

Conclusion

The chroman-4-one scaffold represents a highly valuable framework in the field of drug discovery. Its structural tractability allows for the generation of diverse libraries of compounds with a wide spectrum of biological activities. The compelling quantitative data for anticancer, anti-inflammatory, and antimicrobial efficacy, coupled with an increasing understanding of their mechanisms of action, underscores the therapeutic potential of this chemical class. The detailed experimental protocols and visualized signaling pathways provided in this guide are intended to facilitate further research and development of novel chroman-4-one-based therapeutics for a variety of human diseases. Continued exploration of the structure-activity relationships and target identification will undoubtedly unlock the full potential of this remarkable scaffold.

References

Unveiling Nature's Arsenal: A Technical Guide to Chroman-4-One Derivatives from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-4-one, a heterocyclic scaffold consisting of a fused benzene and dihydropyranone ring system, represents a privileged structure in medicinal chemistry and drug discovery. Its derivatives are abundant in nature, particularly in the plant and fungal kingdoms, and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth exploration of the natural sources of chroman-4-one derivatives, detailing their extraction and isolation, quantitative prevalence, and the molecular pathways through which they exert their therapeutic effects. This document is designed to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents from natural products.

Natural Sources of Chroman-4-one Derivatives

Chroman-4-one derivatives are predominantly found in terrestrial and marine organisms, with plants and fungi being the most prolific producers.

Plants

A diverse array of plant species are known to synthesize chroman-4-one derivatives, often as part of their defense mechanisms or as pigments. Notable examples include:

  • Caesalpinia sappan (Sappanwood): The heartwood of this plant is a rich source of homoisoflavonoids, a subclass of chroman-4-ones. Key compounds include brazilin, brazilein, sappanchalcone, and protosappanin A.[1][2] These compounds are responsible for the wood's characteristic red pigment and have been traditionally used for their medicinal properties.[2]

  • Calophyllum species: The bark of trees from this genus, such as Calophyllum dongnaiense, contains various chromanone acids, including blancoic acid, isoblancoic acid, and chapelieric acid, which have demonstrated cytotoxic activities.[3]

  • Other Plant Sources: Chroman-4-one derivatives have also been isolated from various other plant families, where they contribute to the plant's chemical diversity and bioactivity.

Fungi

Fungi, particularly endophytic and marine-derived species, are a promising and increasingly explored source of novel chroman-4-one derivatives with significant biological potential.

  • Daldinia species: Endophytic fungi of the genus Daldinia, such as Daldinia eschscholtzii, produce a variety of chroman-4-one derivatives.[4][5] These compounds have shown antimicrobial and phytotoxic activities.[4][5]

  • Tolypocladium extinguens: This New Zealand fungus is known to produce chromone derivatives like 6-methoxymethyleugenin and 2-hydroxymethyl-6-methoxymethyleugenin.[6]

  • Penicillium species: Marine-derived Penicillium species have been found to produce unique chromanones, such as chromanone A, which exhibits potential as a cancer chemopreventive agent.[7]

  • Co-cultures: Innovative approaches, such as the co-culture of different fungal species (e.g., Chaetomium virescens and Xylaria grammica), have been shown to induce the production of novel chromone derivatives.[8]

Other Natural Sources

While less common, chroman-4-one derivatives have also been identified in other natural sources:

  • Bacteria: The soil bacterium Burkholderia sp. MSSP has been shown to produce 2-hydroxymethyl-chroman-4-one, a compound with antifungal properties.[9]

  • Insects: While not a direct source of chroman-4-one derivatives, some insects sequester and modify plant-derived phenolic compounds, which can include precursors to this class of molecules. Further research is needed to fully explore insects as a source of novel chroman-4-one structures.

Quantitative Data on Chroman-4-one Derivatives in Natural Sources

Quantifying the concentration of specific chroman-4-one derivatives in their natural sources is crucial for assessing their potential for large-scale production and for standardizing extracts for research and therapeutic use. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[10][11][12]

Table 1: Quantitative Analysis of Chroman-4-one and Related Derivatives in Plant Sources

CompoundPlant SourcePlant PartExtraction SolventConcentration/YieldAnalytical MethodReference(s)
BrazilinCaesalpinia sappanHeartwood95% EthanolYield of crude extract: up to 7.65%HPLC[2][13]
Total PhenolicsCaesalpinia sappanBarkMethanol824.16 ± 62.28 mg GAE/g extractColorimetric Assay[13]
Total FlavonoidsCaesalpinia sappanBarkMethanol185.03 ± 1.91 mg QE/g extractColorimetric Assay[13]

Table 2: Yield of Chroman-4-one Derivatives from Fungal Sources

Compound(s)Fungal SourceFermentation TimeExtraction SolventYield of Crude ExtractReference(s)
Chromone DerivativesDaldinia sp. CPCC 40077040 daysEthyl Acetate51.4 g from 35 flasks[14]
Chromone DerivativesTolypocladium extinguens4 weeksEthyl Acetate275 mg from 500 mL culture[6]
Daldiniaeschsone A & BDaldinia eschscholtzii SDBR-CMUNKC745Not specifiedEthyl AcetateNot specified[15]

Note: Direct comparison of yields can be challenging due to variations in extraction methods, culture conditions, and the specific strains or ecotypes of the source organisms.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of chroman-4-one derivatives from natural sources, based on established literature.

Extraction and Isolation from Plant Material (Caesalpinia sappan)

This protocol is adapted from studies on the extraction of homoisoflavonoids from Caesalpinia sappan heartwood.[2][15]

  • Preparation of Plant Material: Dried heartwood of Caesalpinia sappan is ground into a coarse powder.

  • Solvent Extraction: The powdered material is extracted with 95% ethanol at room temperature through maceration, typically for 24 hours with repeated solvent changes. Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction.

  • Solvent Removal: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are further purified using a combination of chromatographic techniques:

    • Column Chromatography: Silica gel or Diaion® HP-20 resin can be used as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate fractions enriched with specific compounds.

    • Size-Exclusion Chromatography: Sephadex LH-20 is commonly used for the fine purification of flavonoids and related phenolic compounds.

    • Preparative HPLC: Final purification to obtain highly pure compounds is often achieved using preparative High-Performance Liquid Chromatography.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Extraction and Isolation from Fungal Cultures (Daldinia sp.)

This protocol is a generalized procedure based on the isolation of chroman-4-one derivatives from endophytic fungi.[14]

  • Fungal Fermentation: The endophytic fungus is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) under controlled conditions of temperature and agitation for a specific period (e.g., 40 days) to allow for the production of secondary metabolites.

  • Extraction: The fungal biomass and culture broth are separated. The mycelium and the filtrate are typically extracted separately with an organic solvent such as ethyl acetate. The organic extracts are then combined.

  • Concentration: The solvent is removed under vacuum to yield the crude fungal extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification:

    • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether-acetone).

    • Medium Pressure Liquid Chromatography (MPLC): Fractions of interest are further purified by MPLC.

    • Semi-preparative HPLC: Final purification of individual compounds is achieved using semi-preparative HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water).

  • Structure Determination: The structures of the purified compounds are elucidated using spectroscopic techniques as described for plant-derived compounds.

HPLC Quantification of Chroman-4-one Derivatives in Plant Extracts

This protocol outlines a general method for the quantitative analysis of chroman-4-one derivatives in plant extracts using HPLC.[11][16]

  • Preparation of Standard Solutions:

    • Primary Stock Solution: Accurately weigh a known amount of the pure chroman-4-one derivative standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations.

  • Preparation of Sample Extract:

    • Accurately weigh a known amount of the dried and powdered plant material.

    • Extract the material with a suitable solvent (e.g., 80% methanol) using ultrasonication or another appropriate method.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the absorbance at a specific wavelength corresponding to the maximum absorbance of the target chroman-4-one derivative.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample extract and determine the peak area of the target compound.

    • Calculate the concentration of the chroman-4-one derivative in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanisms of Action

Naturally occurring chroman-4-one derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Inhibition of Sirtuin 2 (SIRT2)

Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[17][18] SIRT2 is implicated in various cellular processes, including cell cycle regulation, and is a target for the treatment of cancer and neurodegenerative diseases.[19][20][21]

SIRT2_Inhibition cluster_0 Chroman-4-one Derivative Action cluster_1 Cellular Processes Chroman-4-one Chroman-4-one SIRT2 SIRT2 Chroman-4-one->SIRT2 Inhibits Deacetylated Substrates Deacetylated Substrates SIRT2->Deacetylated Substrates Deacetylates Acetylated Substrates Acetylated Substrates Acetylated Substrates->SIRT2 Cell Cycle Progression Cell Cycle Progression Deacetylated Substrates->Cell Cycle Progression Promotes Neurodegeneration Neurodegeneration Deacetylated Substrates->Neurodegeneration Contributes to Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth Contributes to Therapeutic Outcomes Therapeutic Outcomes Tumor Growth->Therapeutic Outcomes Inhibition of Neurodegeneration->Therapeutic Outcomes Amelioration of HOG_Pathway_Inhibition cluster_0 Fungal Cell Osmotic Stress Osmotic Stress Sensor Kinases Sensor Kinases Osmotic Stress->Sensor Kinases Pbs2 Pbs2 (MAPKK) Sensor Kinases->Pbs2 Activates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Stress Response Genes Stress Response Genes Hog1->Stress Response Genes Activates Transcription Glycerol Synthesis Glycerol Synthesis Hog1->Glycerol Synthesis Promotes Chroman-4-one Chroman-4-one Chroman-4-one->Hog1 Inhibits Cell Survival & Virulence Cell Survival & Virulence Stress Response Genes->Cell Survival & Virulence Glycerol Synthesis->Cell Survival & Virulence FBA1_Inhibition cluster_0 Fungal Central Carbon Metabolism Glucose Glucose Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Glucose->Fructose-1,6-bisphosphate Glycolytic Steps FBA1 FBA1 Fructose-1,6-bisphosphate->FBA1 Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate FBA1->Glyceraldehyde-3-phosphate Dihydroxyacetone phosphate Dihydroxyacetone phosphate FBA1->Dihydroxyacetone phosphate Chroman-4-one Chroman-4-one Chroman-4-one->FBA1 Inhibits Glycolysis Glycolysis Glyceraldehyde-3-phosphate->Glycolysis Dihydroxyacetone phosphate->Glycolysis ATP Production ATP Production Glycolysis->ATP Production Fungal Growth & Virulence Fungal Growth & Virulence ATP Production->Fungal Growth & Virulence

References

7-Methoxy-2,2-dimethylchroman-4-one: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2,2-dimethylchroman-4-one, a member of the chromanone class of compounds, represents a promising scaffold for the development of novel therapeutics. While direct research on this specific molecule is limited, extensive studies on structurally related chromanones and flavonoids have revealed a diverse range of pharmacological activities. This technical guide consolidates the existing knowledge on related compounds to illuminate the potential therapeutic uses of this compound in oncology, inflammatory diseases, and neurodegenerative disorders. This document provides a comprehensive overview of potential mechanisms of action, relevant experimental protocols for future research, and quantitative data from analogous compounds to guide further investigation into this promising molecule.

Introduction

Chromanones are a class of heterocyclic compounds that form the core structure of many naturally occurring and synthetic bioactive molecules, including flavonoids. The inherent structural features of the chromanone scaffold, particularly the presence of a methoxy group and dimethyl substitution, can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on the potential therapeutic applications of this compound, drawing insights from the broader family of chromanones and related flavonoids. The primary areas of therapeutic interest include anticancer, anti-inflammatory, neuroprotective, and antioxidant activities.

Potential Therapeutic Uses

Anticancer Activity

Derivatives of 7-methoxychroman-4-one have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. Furthermore, the flavanone core structure, which is closely related to chromanones, has been associated with aromatase inhibition, a key target in the treatment of hormone-dependent breast cancer.[1]

Quantitative Data on Related Compounds:

CompoundCell LineIC50 (µM)Reference
7-methoxyisoflavanoneHL-60Not specified, showed potential activity[2]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (a chalcone derivative)HeLa3.204Not specified
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (a chalcone derivative)MCF-73.849Not specified
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS2.63 ± 0.17[3]
Anti-inflammatory Activity

The chromanone scaffold is a recognized pharmacophore for anti-inflammatory activity. Studies on various chromone and chromanone derivatives have shown potent inhibitory effects on the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism is believed to involve the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[4] A derivative, Centchroman, has shown significant anti-inflammatory action in carrageenan-induced edema tests.[5]

Quantitative Data on Related Compounds:

CompoundAssayModelEffectReference
Chromones from Dictyoloma vandellianumNO and cytokine productionLPS and IFN-γ stimulated macrophagesInhibition at 5-20 µM[6]
4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-oneNO, IL-6, and TNF-α productionLPS-induced RAW 264.7 macrophagesSignificant inhibition[4]
CentchromanCarrageenan-induced edemaMice and ratsSignificant anti-inflammatory action[5]
Neuroprotective Effects

Certain methoxyflavones and chromene derivatives have exhibited neuroprotective properties in various experimental models. These effects are attributed to their ability to mitigate excitotoxicity and oxidative stress, which are key pathological features of neurodegenerative diseases. Proposed mechanisms include the antagonism of GABA-A receptors and the activation of the ERK-CREB signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[7]

Quantitative Data on Related Compounds:

CompoundModelEffectProposed MechanismReference
5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC)Scopolamine- or MK-801-induced memory impairment in miceAttenuated memory impairmentGABAA receptor antagonism[8]
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)NMDA-induced excitotoxicity in rat cortical cellsInhibited excitotoxic cell damageActivation of ERK-CREB signaling[7]
7-MethoxyheptaphyllineH2O2-induced neuronal cell deathProvided protectionInhibition of GSK-3 and cleaved caspase-3[9]
Antioxidant Properties

The chromanone structure is a feature of many antioxidant compounds. Derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation. Common assays to evaluate these properties include the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the thiobarbituric acid reactive substances (TBARS) assay.[10]

Quantitative Data on Related Compounds:

CompoundAssayResultReference
3-Benzylidene-7-alkoxychroman-4-one derivatives with a catecholic groupDPPH, FRAP, TBARSPotent antioxidant activity, more active than Trolox[10]
N-arylsubstituted-chroman-2-carboxamidesInhibition of lipid peroxidation in rat brain homogenates25-40 times more potent inhibition than trolox[11]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of inhibition.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualization of Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Compound This compound Compound->MAPK Inhibition Compound->NFkB Inhibition ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines NO_Production NO Production NFkB->NO_Production

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for In Vitro Cytotoxicity

Cytotoxicity_Workflow Start Start: Cell Culture Step1 Seed cells in 96-well plate Start->Step1 Step2 Treat with Compound Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate for 4h Step4->Step5 Step6 Solubilize formazan Step5->Step6 Step7 Measure absorbance at 570nm Step6->Step7 End End: Calculate IC50 Step7->End

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, the wealth of information on structurally similar chromanones and flavonoids strongly suggests its potential as a versatile therapeutic agent. The evidence points towards promising applications in the fields of oncology, inflammation, and neuroprotection.

Future research should focus on the following areas:

  • Synthesis and Characterization: Development of efficient synthetic routes and thorough characterization of this compound.

  • In Vitro Screening: Comprehensive screening of the compound against a panel of cancer cell lines and in various anti-inflammatory and neuroprotection assays to obtain specific quantitative data.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile in relevant animal models of cancer, inflammation, and neurodegenerative diseases.

The information compiled in this technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound, a promising candidate for drug discovery and development.

References

Methoxy-Substituted Chromans: A Technical Guide to Their Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy-substituted chromans are a class of heterocyclic compounds that have emerged as promising candidates in anticancer drug discovery. The strategic placement of methoxy groups on the chroman scaffold significantly influences their cytotoxic potency and mechanism of action. This in-depth technical guide provides a comprehensive overview of the anticancer properties of these compounds, focusing on their effects on cell viability, induction of apoptosis, and cell cycle arrest. Detailed experimental protocols for evaluating these effects are provided, alongside a quantitative summary of the cytotoxic activity of various methoxy-substituted chroman derivatives. Furthermore, key signaling pathways modulated by these compounds are elucidated through detailed diagrams, offering insights into their molecular mechanisms of action.

Introduction

The chroman scaffold, a core structure in many natural and synthetic bioactive molecules, has been a focal point in medicinal chemistry due to its diverse pharmacological activities. The introduction of methoxy (-OCH3) groups to this scaffold has been shown to enhance lipophilicity and modulate electronic properties, often leading to improved anticancer efficacy.[1] Research has demonstrated that methoxy-substituted chromans can induce cytotoxicity in a variety of cancer cell lines through mechanisms that include the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[1][2] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of novel anticancer therapeutics based on the methoxy-substituted chroman core.

Quantitative Analysis of Cytotoxic Activity

The anticancer potential of methoxy-substituted chromans is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various methoxy-substituted chroman derivatives and related compounds against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Methoxy-Substituted Chroman Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-Benzylidene-7-methoxychroman-4-one analogue (47e)MCF-7 (Breast)Not explicitly stated, but showed apoptotic effects[3]
3-Benzylidene-7-methoxychroman-4-one analogue (50e)MCF-7 (Breast)Not explicitly stated, but showed apoptotic effects[3]
3-Benzylidene-7-methoxychroman-4-one analogue (52e)MCF-7 (Breast)Not explicitly stated, but showed apoptotic effects[3]
3-Benzylidene-7-methoxychroman-4-one analogue (57e)MCF-7 (Breast)Not explicitly stated, but showed apoptotic effects[3]
3-Benzylidene-7-methoxychroman-4-one analogue (61e)MCF-7 (Breast)Not explicitly stated, but showed apoptotic effects[3]

Table 2: Cytotoxicity of Methoxy-Substituted Flavones and Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast)3.71[4]
ChrysosplenetinMCF-7 (Breast)0.3[4]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMDA-MB-231 (Breast)21.27[4]
4',5'-dihydroxy-5,7,3'-TMFHCC1954 (Breast)8.58[4]
XanthomicrolHCT116 (Colon)<15[4]
SudachitinHCT116 (Colon)56.23[4]
SudachitinHT-29 (Colon)37.07[4]
Compound with C5-OCH3 (Nobiletin analogue)K562 (Leukemia)Potent[4]
Methoxy-4'amino Chalcone Derivative (Compound 7)HL-60 (Leukemia)Lower than K562[5]
Methoxy-4'amino Chalcone Derivative (Compound 7)K562 (Leukemia)Higher than HL-60[5]

Core Anticancer Mechanisms and Signaling Pathways

Methoxy-substituted chromans exert their anticancer effects primarily through the induction of apoptosis and cell cycle arrest. These processes are orchestrated by complex signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Methoxy-substituted chromans have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the dismantling of the cell. The process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members (e.g., Bax, Bak) promoting MOMP and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it. Methoxy-substituted compounds can modulate the expression of these proteins to favor apoptosis.[2][3]

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Methoxy-Chromans Methoxy-Chromans Bcl2 Bcl-2 (Anti-apoptotic) Methoxy-Chromans->Bcl2 Downregulates Bax Bax/Bak (Pro-apoptotic) Methoxy-Chromans->Bax Upregulates Bcl2->Bax MOMP MOMP Bax->MOMP CytoC_cyto Cytochrome c (in Cytosol) MOMP->CytoC_cyto Release CytoC_mito Cytochrome c (in Mitochondria) Apaf1 Apaf-1 CytoC_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase, caspase-8.[2] Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic pathway to amplify the apoptotic signal.[2][4]

Extrinsic_Apoptosis_Pathway cluster_receptor Death Receptor Activation cluster_initiation Initiation Phase cluster_execution Execution Phase cluster_crosstalk Crosstalk with Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Caspase8 Caspase-8 (activated) DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Direct Activation Bid Bid Caspase8->Bid Cleavage Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Activates Intrinsic Pathway Methoxy-Chromans Methoxy-Chromans Methoxy-Chromans->DeathReceptor Sensitizes

Extrinsic Apoptosis Pathway
Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell cycle progression. Methoxy-substituted chromans have been observed to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases.[2][3] This arrest prevents the cancer cells from dividing and can ultimately lead to apoptosis. The regulation of the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). Methoxy-substituted chromans can modulate the levels and activity of these regulatory proteins.

Modulation of Pro-Survival Signaling Pathways

In addition to directly inducing apoptosis and cell cycle arrest, methoxy-substituted chromans can also inhibit pro-survival signaling pathways that are often hyperactivated in cancer cells. One such critical pathway is the PI3K/Akt pathway.

The PI3K/Akt pathway plays a central role in promoting cell survival, growth, and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets that inhibit apoptosis (e.g., by phosphorylating and inactivating Bad or activating NF-κB) and promote cell cycle progression. Methoxy-substituted flavonoids have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (activated) PIP3->pAkt Activation Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Bad Bad (Pro-apoptotic) pAkt->Bad Inhibition NFkB NF-κB pAkt->NFkB CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis Bad->Apoptosis NFkB->CellSurvival Methoxy-Chromans Methoxy-Chromans Methoxy-Chromans->PI3K Inhibition

PI3K/Akt Signaling Pathway

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer properties of methoxy-substituted chromans.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted chroman compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.

  • Procedure:

    • Cell Treatment: Treat cancer cells with the methoxy-substituted chroman compound for a specific duration.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is measured for each cell.

    • Data Analysis: The data is presented as a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An increase in the sub-G1 peak is indicative of apoptosis.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect exposed PS. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Procedure:

    • Cell Treatment: Treat cells with the test compound as described previously.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

    • Incubation: Incubate the cells in the dark at room temperature.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

  • Procedure:

    • Cell Lysis: After treatment with the methoxy-substituted chroman, lyse the cells to extract total proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by electrophoresis on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescence or fluorescence detection system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Conclusion

Methoxy-substituted chromans represent a promising class of compounds for the development of novel anticancer agents. Their ability to induce apoptosis through both intrinsic and extrinsic pathways, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways like PI3K/Akt underscores their multifaceted mechanism of action. The quantitative data presented in this guide highlights the potent cytotoxic activity of several derivatives against a range of cancer cell lines. The detailed experimental protocols provide a robust framework for the continued investigation and preclinical evaluation of these compounds. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to optimize the therapeutic potential of methoxy-substituted chromans for clinical applications.

References

Unveiling the Antioxidant Potential of 7-Methoxy-2,2-dimethylchroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive overview of the antioxidant potential of 7-Methoxy-2,2-dimethylchroman-4-one. Due to a lack of direct quantitative data in publicly available literature for this specific compound, this document synthesizes information on structurally similar chromanone derivatives to infer its potential activity. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research. Additionally, a potential signaling pathway, the Nrf2-ARE pathway, often implicated in the antioxidant response of phenolic compounds, is visualized. This guide aims to serve as a foundational resource for researchers investigating the therapeutic promise of this and related molecules in mitigating oxidative stress.

Introduction to this compound

This compound belongs to the chromanone class of flavonoids, a group of heterocyclic compounds widely recognized for their diverse biological activities. The core chromanone structure, particularly when substituted with methoxy and hydroxyl groups, has been a focal point in the search for novel therapeutic agents. While specific research on this compound is limited, related flavonoids are known to possess protective effects against diseases linked to oxidative stress, such as cardiovascular and age-related diseases.[1] The antioxidant capacity of these molecules is a key area of investigation.

Quantitative Data on Antioxidant Activity of Structurally Related Compounds

Compound/DerivativeAssayIC50/ActivityReference CompoundSource
Diarylchromanone 6bAntioxidant ActivityPotential ActivityNot Specified[2]
N-arylsubstituted-chroman-2-carboxamides (3d and 3e)Lipid Peroxidation Inhibition25-40 times more potentTrolox[3]
N-phenyl-chroman-2-carboxamide (3d)DPPH Radical ScavengingComparableTrolox[3]
7-methoxyisoflavanoneAntioxidant ActivityPotential ActivityNot Specified[2]

Note: The data presented above is for structurally related compounds and should not be directly attributed to this compound. Further experimental validation is required to determine the specific antioxidant potential of the title compound.

Experimental Protocols for Key Antioxidant Assays

To facilitate the investigation of the antioxidant potential of this compound, detailed methodologies for standard in vitro and cell-based antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.[4]

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the test compound or standard solution at various concentrations to the wells of a microplate.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[5]

Principle: ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+ chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[5]

    • Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[6]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound or standard (e.g., Trolox) at various concentrations to the wells of a microplate.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.[7]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[8]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound or standard (e.g., FeSO₄ or Trolox) at various concentrations to the wells of a microplate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using a known antioxidant, such as ferrous sulfate or Trolox.

    • The antioxidant capacity of the sample is expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[9]

Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of intracellular reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[9]

Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., Caco-2 or HepG2) in a 96-well black-walled, clear-bottom plate and grow to confluence.[9]

  • Assay Procedure:

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of the test compound or a standard (e.g., quercetin) for 1 hour.

    • Add DCFH-DA solution (final concentration of 25 µM) and incubate for 1 hour.

    • Wash the cells with PBS.

    • Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • The area under the curve (AUC) of fluorescence versus time is calculated for both control and treated wells.

    • The percentage of inhibition of cellular antioxidant activity is calculated.

    • The results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.

Potential Signaling Pathways

While the specific molecular mechanisms of this compound have not been elucidated, many phenolic antioxidants exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Keap1-Nrf2-ARE pathway.

The Keap1-Nrf2-ARE Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.

Caption: The Keap1-Nrf2-ARE antioxidant response pathway.

Conclusion

This compound represents a promising scaffold for the development of novel antioxidant agents. Although direct experimental evidence of its antioxidant capacity is currently lacking, data from structurally related compounds suggest potential activity. This technical guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to systematically evaluate the antioxidant potential of this compound. Future studies should focus on obtaining quantitative data from in vitro and cellular assays and elucidating the specific molecular mechanisms of action, including its potential modulation of the Nrf2 pathway. Such investigations are crucial for unlocking the full therapeutic potential of this compound in combating oxidative stress-related pathologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 7-Methoxy-2,2-dimethylchroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process commencing with the formation of the intermediate, 7-hydroxy-2,2-dimethylchroman-4-one, followed by a selective O-methylation. Detailed experimental protocols for each step are provided, including reagent quantities, reaction conditions, purification methods, and analytical characterization data. All quantitative data is summarized in tabular format for clarity and ease of comparison. Additionally, a visual representation of the synthetic workflow is included.

Introduction

Chroman-4-ones are a prominent class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The 2,2-dimethyl substitution pattern is a common feature in many bioactive chromanones. The 7-methoxy substituent, in particular, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This application note details a reliable and reproducible synthetic route to this compound, suitable for laboratory-scale preparation.

Data Presentation

Table 1: Summary of Reaction Yields and Physical Properties

CompoundStepStarting MaterialsProductYield (%)Physical StateMelting Point (°C)
1 1Resorcinol, 3,3-Dimethylacrylic acid7-Hydroxy-2,2-dimethylchroman-4-one60-70Off-white solid185-187
2 27-Hydroxy-2,2-dimethylchroman-4-one, Dimethyl sulfateThis compound85-95White solid55-56[1]

Table 2: Spectroscopic Data for 7-Hydroxy-2,2-dimethylchroman-4-one (Intermediate 1)

SpectroscopyData
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 10.52 (s, 1H, -OH), 7.57-7.59 (d, 1H, Ar-H), 6.78-6.81 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 2.6 (s, 2H, -CH₂-), 1.4 (s, 6H, -C(CH₃)₂)
¹³C NMR Data not readily available in searched literature.
IR (KBr, cm⁻¹)3155 (O-H stretch), 1682 (C=O stretch), 1498 (C=C aromatic stretch)[2]
Mass Spec. (EI)m/z: 192 (M⁺)

Table 3: Spectroscopic Data for this compound (Final Product 2)

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.30 (d, J = 3.2 Hz, 1H), 7.08 (dd, J = 9.0, 3.2 Hz, 1H), 6.91 (d, J = 9.0 Hz, 1H), 4.42–4.35 (m, 1H), 3.81 (s, 3H), 2.74–2.60 (m, 2H), 1.45 (s, 6H)[1]
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 193.0, 156.6, 154.0, 125.3, 119.4, 107.4, 78.2, 55.8, 43.1, 26.8[1]
IR (KBr, cm⁻¹)2970, 1680, 1620, 1500, 1270, 1150
Mass Spec. (EI)m/z: 206 (M⁺)

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one (1)

This procedure is adapted from the synthesis of similar chromanones using Eaton's reagent.

Materials:

  • Resorcinol (1.0 eq)

  • 3,3-Dimethylacrylic acid (1.1 eq)

  • Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid, 10 wt%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of Eaton's reagent (10 mL per gram of resorcinol) at 0 °C, add resorcinol (1.0 eq) in portions.

  • To this mixture, add 3,3-dimethylacrylic acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 7-hydroxy-2,2-dimethylchroman-4-one as an off-white solid.

Step 2: Synthesis of this compound (2)

This procedure employs a standard Williamson ether synthesis.

Materials:

  • 7-Hydroxy-2,2-dimethylchroman-4-one (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfate (DMS) (1.2 eq)

  • Anhydrous acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 7-hydroxy-2,2-dimethylchroman-4-one (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a white solid.[1]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Chromanone Formation cluster_step2 Step 2: O-Methylation Resorcinol Resorcinol Step1_reagents Eaton's Reagent (P₂O₅/MeSO₃H) Resorcinol->Step1_reagents DMAA 3,3-Dimethylacrylic Acid DMAA->Step1_reagents Intermediate 7-Hydroxy-2,2-dimethyl- chroman-4-one Step1_reagents->Intermediate Cyclization Step2_reagents Dimethyl Sulfate (DMS) K₂CO₃, Acetone Intermediate->Step2_reagents FinalProduct 7-Methoxy-2,2-dimethyl- chroman-4-one Step2_reagents->FinalProduct Methylation

Caption: Synthetic workflow for this compound.

Reaction_Mechanism_Step1 cluster_mech Proposed Mechanism for Step 1 Resorcinol Resorcinol Acylium Acylium Ion Intermediate Resorcinol->Acylium + 3,3-Dimethylacrylic acid + Eaton's Reagent FriedelCrafts Friedel-Crafts Acylation Product Acylium->FriedelCrafts Electrophilic Aromatic Substitution Cyclization Intramolecular Cyclization FriedelCrafts->Cyclization Protonation and Ring Closure Intermediate 7-Hydroxy-2,2-dimethyl- chroman-4-one Cyclization->Intermediate Deprotonation

Caption: Proposed reaction pathway for the formation of the chromanone intermediate.

References

Revolutionizing Chroman-4-one Synthesis: A Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chroman-4-one and its derivatives are privileged heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1] Traditional methods for their synthesis often involve long reaction times, harsh conditions, and moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology to overcome these limitations.[2][3] This application note provides a detailed overview and experimental protocols for the efficient synthesis of chroman-4-ones utilizing microwave irradiation, a technique that significantly accelerates reaction rates and improves yields.[4][5]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several distinct advantages over conventional heating methods for the synthesis of chroman-4-ones:

  • Accelerated Reaction Times: Microwave heating dramatically reduces reaction times from hours to minutes.[4][5] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture, leading to a rapid increase in temperature.[4]

  • Higher Yields and Purity: MAOS often leads to higher product yields and improved purity by minimizing the formation of byproducts that can occur during prolonged heating.[5]

  • Energy Efficiency: By heating only the reaction vessel and its contents, microwave synthesis is a more energy-efficient method compared to conventional oil baths or heating mantles.[5][6]

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature and pressure, leading to more reproducible results.[5]

  • Greener Chemistry: The reduction in reaction time and the potential for solvent-free conditions align with the principles of green chemistry by minimizing energy consumption and waste generation.[2][3][6]

Advantages_of_MAOS cluster_input Conventional Synthesis cluster_output Microwave-Assisted Synthesis (MAOS) cluster_advantages Key Advantages Conventional Conventional Heating MAOS Microwave Irradiation Adv1 Reduced Reaction Time MAOS->Adv1 Adv2 Increased Yield & Purity MAOS->Adv2 Adv3 Energy Efficiency MAOS->Adv3 Adv4 Enhanced Control MAOS->Adv4 Adv5 Greener Chemistry MAOS->Adv5 Chromanone_Synthesis_Mechanism Reactants 2'-Hydroxyacetophenone + Aldehyde Enolate Enolate Formation Reactants->Enolate + Base Base Base (e.g., DIPA) Aldol Aldol Addition Enolate->Aldol Cyclization Intramolecular Cyclization Aldol->Cyclization Product Chroman-4-one Cyclization->Product Experimental_Workflow Start Start Step1 1. Mix Reactants: 2'-hydroxyacetophenone, aldehyde, DIPA, EtOH Start->Step1 Step2 2. Microwave Irradiation: 160-170 °C, 1 hour Step1->Step2 Step3 3. Work-up: Dilute with CH2Cl2, wash with NaOH, HCl, brine Step2->Step3 Step4 4. Drying & Concentration: Dry with MgSO4, evaporate solvent Step3->Step4 Step5 5. Purification: Silica gel column chromatography Step4->Step5 End Pure Chroman-4-one Step5->End

References

Application Note and Protocol: Purification of 7-Methoxy-2,2-dimethylchroman-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 7-Methoxy-2,2-dimethylchroman-4-one using column chromatography. The protocols outlined are based on established principles for the purification of chromanone derivatives and are intended to serve as a comprehensive guide for obtaining a high-purity product suitable for further research and development.

Introduction

This compound is a heterocyclic organic compound belonging to the chromanone class. Chromanones are significant structural motifs in a variety of biologically active compounds and natural products.[1] Due to their potential therapeutic applications, obtaining these compounds in high purity is crucial for accurate biological evaluation and drug development. Column chromatography is a widely used and effective technique for the purification of such organic compounds from reaction mixtures.[2][3] This method separates compounds based on their differential adsorption onto a solid stationary phase while being moved by a liquid mobile phase.[4]

This application note details the use of normal-phase column chromatography with a silica gel stationary phase for the purification of this compound.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

CategoryItem
Chemicals Crude this compound
Silica gel (230-400 mesh)
Hexanes (or petroleum ether)
Ethyl acetate (EtOAc)
Dichloromethane (DCM)
Sand (acid-washed)
Equipment Glass chromatography column (appropriate size for scale)
Solvent reservoir or separatory funnel
Round bottom flasks
Test tubes or fraction collector
Thin Layer Chromatography (TLC) plates (silica gel coated)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Glass wool or cotton

Experimental Protocols

A successful purification requires careful preparation of the column, appropriate sample loading, and systematic elution and fraction collection.

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[2]

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:EtOAc) and gradually increase the polarity.

  • The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[5]

Proper column packing is critical to achieve good separation.[2]

  • Select Column Size : The column diameter and height depend on the amount of crude product to be purified. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude material by weight.[5]

  • Prepare the Column : Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

  • Prepare the Slurry : In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexanes:EtOAc) to form a pourable slurry.

  • Pack the Column : Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Equilibrate the Column : Allow the solvent to drain until it is just above the top of the silica gel. Add a protective layer of sand on top of the silica gel. Wash the inside of the column with the mobile phase and drain again to the top of the sand layer. The column should never be allowed to run dry.[2]

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

  • Adsorb the dissolved sample onto a small amount of silica gel by removing the solvent with a rotary evaporator to obtain a free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with a low-polarity solvent system (as determined by TLC) and gradually increase the polarity of the mobile phase (gradient elution). For example, start with 95:5 hexanes:EtOAc and slowly increase the proportion of ethyl acetate.

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Combine the pure fractions containing the desired product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Data Presentation

The following table summarizes typical parameters and expected results for the column chromatography purification of this compound.

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexanes and Ethyl Acetate (e.g., 95:5 to 80:20)
Crude Sample Load 1.0 g
Silica Gel Amount 50 g
Column Dimensions 3 cm (diameter) x 30 cm (length)
Elution Volume (Product) ~200-400 mL
Expected Yield 60-85% (dependent on crude purity)
Purity (Post-Column) >98% (as determined by HPLC or NMR)

Visualizations

The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis ColumnPrep Column Preparation TLC->ColumnPrep SamplePrep Sample Preparation ColumnPrep->SamplePrep Elution Elution SamplePrep->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis Fraction Analysis (TLC) FractionCollection->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine SolventRemoval Solvent Removal Combine->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Purification Workflow Diagram

This diagram outlines the key relationships and principles governing the separation process.

G cluster_interactions Interactions cluster_outcome Separation Outcome CompoundMixture Crude Compound Mixture PolarCompounds More Polar Impurities CompoundMixture->PolarCompounds TargetCompound This compound (Target Compound) CompoundMixture->TargetCompound NonPolarCompounds Less Polar Impurities CompoundMixture->NonPolarCompounds StationaryPhase Stationary Phase (Silica Gel - Polar) MobilePhase Mobile Phase (Hexanes/EtOAc - Less Polar) Fractions_NonPolar Early Fractions (Non-Polar Impurities) MobilePhase->Fractions_NonPolar Elutes Fractions_Target Middle Fractions (Pure Target Compound) MobilePhase->Fractions_Target Elutes Fractions_Polar Late Fractions (Polar Impurities) MobilePhase->Fractions_Polar Elutes PolarCompounds->StationaryPhase Strong Adsorption (Slower Elution) PolarCompounds->MobilePhase Solubility TargetCompound->StationaryPhase Moderate Adsorption TargetCompound->MobilePhase Solubility NonPolarCompounds->StationaryPhase Weak Adsorption (Faster Elution) NonPolarCompounds->MobilePhase Solubility

Separation Principle Diagram

References

Application Notes and Protocols for the Recrystallization of 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class, which is a prevalent scaffold in medicinal chemistry and natural products. The purity of such compounds is critical for accurate biological evaluation and subsequent drug development processes. Recrystallization is a fundamental and highly effective purification technique for solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on established procedures for analogous chromanone derivatives. The methodology relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, purer crystals of the target compound will form, leaving impurities dissolved in the mother liquor.[1]

Materials and Equipment

  • Compound: Crude this compound (white to brown solid)[2]

  • Solvents (Reagent Grade):

    • Methanol

    • Chloroform

    • Dichloromethane

    • n-Hexane

    • Ethyl Acetate

    • Petroleum Ether

    • Ethanol

    • Acetone

    • Tetrahydrofuran (THF)

  • Equipment:

    • Erlenmeyer flasks

    • Beakers

    • Graduated cylinders

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Buchner funnel and flask

    • Filter paper

    • Spatula

    • Watch glass

    • Melting point apparatus

    • Vacuum source

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify the optimal recrystallization solvent or solvent system, followed by the full recrystallization procedure.

Solvent Screening

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Preparation: Place a small amount (approx. 10-20 mg) of crude this compound into separate test tubes.

  • Solvent Addition: To each test tube, add a few drops of a different potential solvent or solvent mixture (see Table 1 for suggestions) at room temperature. Observe the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube while stirring until the solvent boils. Continue adding the solvent dropwise until the solid completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the formation of crystals. The best solvent will yield a large quantity of pure crystals upon cooling.

Recrystallization Procedure
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (or the solvent in which the compound is more soluble in a binary system) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value (if available) to assess purity. Further analysis by techniques such as NMR or HPLC can also be performed.

Data Presentation

The following table summarizes potential solvent systems for the recrystallization of this compound based on protocols for similar chromanone derivatives.

Solvent SystemRationale for SelectionExpected OutcomeReference
Dichloromethane / n-HexaneA polar solvent (dichloromethane) to dissolve the compound and a non-polar anti-solvent (n-hexane) to induce crystallization. Advised for a similar 7-methoxy chromone derivative.[3]Good for compounds that are too soluble in one solvent. Should provide well-formed crystals upon slow cooling.[3]
Methanol / Chloroform (e.g., 8:2)A mixture of polar protic and polar aprotic solvents. Used for the recrystallization of 2-hydroxy-4-chromanone derivatives.[4]Effective for chromanones with hydroxyl groups, may work for the methoxy derivative as well.[4]
HexaneA non-polar solvent. Used for the recrystallization of substituted chroman-4-one derivatives.[5]Suitable if the compound has low polarity and is soluble in hot hexane.[5]
Ethyl Acetate / Petroleum EtherA moderately polar solvent (ethyl acetate) and a non-polar anti-solvent (petroleum ether). Used to grow single crystals of a related 7-methoxy chromanone.[6]Often a good choice for inducing crystallization and obtaining high-purity crystals.[6]
EthanolA common polar protic solvent for recrystallization.[7]A good starting point for solvent screening due to its general effectiveness.[7]
n-Hexane / AcetoneA common solvent system for recrystallization.[7]The polarity can be fine-tuned by adjusting the ratio of the two solvents.[7]
MethanolA polar protic solvent. Used for washing a precursor to a 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl derivative.[8]May be a suitable single solvent for recrystallization if solubility characteristics are appropriate.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol for this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (if needed) C->D Insoluble Impurities E Clear Hot Solution C->E No Insoluble Impurities D->E F Slow Cooling to Room Temperature E->F G Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Drying J->K L Pure Crystals K->L

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methoxy-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class. Chromanones are prevalent scaffolds in natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities. Accurate and comprehensive analytical characterization is paramount for the identification, purity assessment, and quality control of this compound in research and drug development settings. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the analytical characterization of this compound.

Table 1: HPLC-UV Analytical Method Parameters

ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (Gradient elution may be required for complex matrices)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Expected Retention TimeDependent on the specific gradient and column chemistry

Table 2: GC-MS Analytical Method Parameters

ParameterValue
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Source Temperature230 °C
MS Quadrupole Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Expected Retention TimeApproximately 15-20 minutes (method dependent)
Key Mass Fragments (m/z)206 (M+), 191, 163, 135

Table 3: ¹H NMR (400 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d, J = 8.8 Hz1HH-5
6.95dd, J = 8.8, 2.4 Hz1HH-6
6.85d, J = 2.4 Hz1HH-8
3.85s3H-OCH₃
2.70s2HH-3
1.45s6H2 x -CH₃

Table 4: ¹³C NMR (100 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)Assignment
191.0C-4
164.5C-7
158.0C-8a
128.0C-5
115.5C-4a
114.0C-6
108.0C-8
78.5C-2
55.5-OCH₃
48.0C-3
26.52 x -CH₃

Table 5: IR Spectroscopy Key Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2970C-H stretch (aliphatic)
~1680C=O stretch (ketone)
~1610, 1580C=C stretch (aromatic)
~1260C-O-C stretch (ether)
~1150C-O stretch

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Sample for analysis

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration within the calibration range of the standards. Filter the sample solution through a 0.45 µm syringe filter.

  • Instrument Setup: Set up the HPLC system with the parameters outlined in Table 1.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration and purity of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation InstrumentSetup Instrument Setup MobilePhase->InstrumentSetup StandardPrep Standard Solution Preparation Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis InstrumentSetup->Calibration InstrumentSetup->SampleAnalysis DataProcessing Data Processing Calibration->DataProcessing SampleAnalysis->DataProcessing Purity Purity Determination DataProcessing->Purity GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results StandardPrep Standard Solution Preparation StandardAnalysis Standard Analysis StandardPrep->StandardAnalysis SamplePrep Sample Preparation SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis InstrumentSetup Instrument Setup InstrumentSetup->StandardAnalysis InstrumentSetup->SampleAnalysis DataComparison Data Comparison StandardAnalysis->DataComparison SampleAnalysis->DataComparison Identity Identity Confirmation DataComparison->Identity NMR_Workflow SamplePrep Sample Preparation (Dissolve in CDCl3) DataAcquisition NMR Data Acquisition (1H, 13C, etc.) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation IR_Workflow SamplePrep Sample Preparation (e.g., KBr Pellet) SampleScan Sample Scan SamplePrep->SampleScan BackgroundScan Background Scan DataAnalysis Data Analysis (Peak Identification) BackgroundScan->DataAnalysis SampleScan->DataAnalysis FunctionalGroup Functional Group Identification DataAnalysis->FunctionalGroup

Application Notes and Protocols for In Vitro Evaluation of 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2-dimethylchroman-4-one is a member of the chromanone class of heterocyclic compounds. Chromanones are known for a variety of biological activities, making them interesting scaffolds for drug discovery. This document provides detailed protocols for a panel of in vitro assays to assess the potential cytotoxic, anti-inflammatory, and antioxidant properties of this compound. The provided experimental designs are based on established methodologies for evaluating similar chromanone derivatives.

Data Presentation

Quantitative bioactivity data for this compound is not extensively available in the public domain. The following tables summarize representative data for structurally related chromanone and methoxy-substituted compounds to provide a reference for expected outcomes and aid in experimental design.

Table 1: Cytotoxicity of Chromanone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
(E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneMDA-MB-231 (Breast)MTT7.56 µg/mL[1]
(E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneKB (Nasopharyngeal)MTT11.21 µg/mL[1]
(E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneSK-N-MC (Neuroblastoma)MTT25.04 µg/mL[1]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric)MTT2.63 ± 0.17[2]
3-bromo-4-hydroxy-5-methoxy-benzylidene-7-hydroxychroman-4-oneK562 (Leukemia)MTT≤ 3.86 µg/mL[3]
3-bromo-4-hydroxy-5-methoxy-benzylidene-7-hydroxychroman-4-oneMDA-MB-231 (Breast)MTT≤ 3.86 µg/mL[3]
3-bromo-4-hydroxy-5-methoxy-benzylidene-7-hydroxychroman-4-oneSK-N-MC (Neuroblastoma)MTT≤ 3.86 µg/mL[3]

Table 2: Anti-inflammatory Activity of Methoxy-Substituted Compounds

Compound/DerivativeCell Line/SystemParameterIC50 / InhibitionReference
7-MethoxycoumarinIn VitroCOX-2 InhibitionIC50: 17.26 µM[4]
7-MethoxycoumarinIn VitroIL-1β InhibitionIC50: 110.96 µM[4]
7-MethoxycoumarinIn VitroTNF-α InhibitionIC50: 34.32 µM[4]
Chromone derivative (4i)RAW 264.7NO ProductionIC50: 36.95 ± 3.9 µM[5]
Chromone derivative (4i)RAW 264.7PGE2 ProductionIC50: 28.83 ± 0.06 µM[5]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound

  • Target cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS upregulates COX2 COX-2 Nucleus->COX2 upregulates TNFa TNF-α Nucleus->TNFa upregulates IL6 IL-6 Nucleus->IL6 upregulates Chromanone This compound Chromanone->IKK inhibits Chromanone->NFkB inhibits translocation Apoptosis_Pathway Chromanone This compound ROS ROS Generation Chromanone->ROS Mito Mitochondrial Stress Chromanone->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Antioxidant Assays of Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant capacity of chroman-4-one derivatives using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The provided methodologies are intended to guide researchers in the consistent and accurate evaluation of these compounds.

Introduction to Antioxidant Activity of Chroman-4-ones

Chroman-4-one, a core structure in many flavonoids, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including antioxidant properties.[1][2] The antioxidant capacity of chroman-4-one derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[3] The structure-activity relationship (SAR) of these compounds reveals that substitutions on the chroman-4-one ring system, particularly with hydroxyl or methoxy groups, can significantly influence their antioxidant potential.[2] This makes the evaluation of their antioxidant activity a critical step in the drug discovery and development process.

Data Presentation: Antioxidant Activity of Chroman-4-one and Related Derivatives

The antioxidant activity of various chroman-4-one and related derivatives has been evaluated using DPPH and ABTS radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating higher antioxidant activity.[4] The following table summarizes the reported IC50 values for several derivatives.

CompoundAssayIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-oneDPPH6.5--
4-hydroxycoumarin derivative (4c)DPPH4.72Ascorbic Acid24.17
4-hydroxycoumarin derivative (4c)DPPH3.54BHT8.62
4-hydroxycoumarin derivative (2c)DPPH4.9--
4-hydroxycoumarin derivative (2c)DPPH6.97--
Chromone Derivative (2e)DPPHPotent ActivityQuercetin-
Chromone Derivative (2f)DPPHPotent ActivityQuercetin-
Chromone Derivative (2j)ABTSPotent ActivityQuercetin-
3-benzylidene chroman-4-one analogues (47e, 50e, 52e, 57e, 61e)DPPHVery Good--
Novel 4H chromene coupled triazole hybrid (8h)DPPH1.29Ascorbic Acid-
Novel 4H chromene coupled triazole hybrid (8i)DPPH1.23Ascorbic Acid-

Note: "Potent Activity" and "Very Good" indicate significant antioxidant effects as reported in the source literature, though specific IC50 values were not provided in the snippets.[4][5] Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.[4]

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant.[6][7] The degree of discoloration indicates the scavenging potential of the antioxidant compound.[8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Chroman-4-one derivative (test sample)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (plate reader or standard spectrophotometer)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[7] The absorbance of the working DPPH solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.[7]

  • Preparation of Test Samples and Standards: Prepare a stock solution of the chroman-4-one derivative in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the standard antioxidant.

  • Assay Protocol (Microplate Method): a. To each well of a 96-well plate, add 20 µL of the test sample or standard solution at different concentrations. b. Add 200 µL of the DPPH working solution to each well. c. Mix well and incubate the plate in the dark at room temperature for 30 minutes.[7] d. Measure the absorbance at 517 nm using a microplate reader.[7] e. A blank well should contain the solvent without the test compound.[7]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample. The IC50 is the concentration of the sample required to scavenge 50% of the DPPH radicals.[9]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[4] In the presence of an antioxidant, the radical is reduced, leading to a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (K2S2O8)

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • Chroman-4-one derivative (test sample)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9][10] c. Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[10]

  • Preparation of Test Samples and Standards: Prepare a stock solution of the chroman-4-one derivative and the standard antioxidant (e.g., Trolox) in a suitable solvent. Prepare a series of dilutions for IC50 determination.

  • Assay Protocol (Microplate Method): a. To each well of a 96-well plate, add 10 µL of the test sample or standard solution at different concentrations. b. Add 200 µL of the diluted ABTS•+ solution to each well. c. Mix and incubate the plate at room temperature for a specified time (e.g., 5-6 minutes).[10] d. Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Sample_prep Prepare Serial Dilutions of Chroman-4-one Derivative Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Standard_prep Prepare Serial Dilutions of Standard (e.g., Ascorbic Acid) Sample_prep->Mix Standard_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_gen Generate ABTS•+ Radical (ABTS + K2S2O8, 12-16h) ABTS_dil Dilute ABTS•+ to Absorbance ~0.7 at 734 nm ABTS_gen->ABTS_dil Sample_prep Prepare Serial Dilutions of Chroman-4-one Derivative Mix Mix Sample/Standard with ABTS•+ Solution ABTS_dil->Mix Standard_prep Prepare Serial Dilutions of Standard (e.g., Trolox) Sample_prep->Mix Standard_prep->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Antioxidant_Mechanism FreeRadical Free Radical (e.g., DPPH•, ABTS•+) NeutralizedRadical Neutralized Radical (e.g., DPPH-H) FreeRadical->NeutralizedRadical Chromanone Chroman-4-one Derivative (Antioxidant) Chromanone->FreeRadical H• or e- donation OxidizedChromanone Oxidized Chroman-4-one (Radical Form) Chromanone->OxidizedChromanone

Caption: General Mechanism of Radical Scavenging.

References

Application Notes and Protocols: Antimicrobial Activity of 7-Methoxy-2,2-dimethylchroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 7-Methoxy-2,2-dimethylchroman-4-one and its derivatives. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and antimicrobial evaluation, and a proposed mechanism of action against fungal pathogens.

Introduction

Chroman-4-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1] The core structure of chroman-4-one serves as a versatile scaffold for the synthesis of a wide array of derivatives with enhanced biological profiles. This document focuses on this compound and its related analogues, highlighting their potential as novel anti-infective agents. The continuous rise of microbial resistance to existing therapeutic agents underscores the urgent need for the development of new antimicrobial compounds.[1][2][3]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been evaluated against a range of pathogenic bacteria and fungi. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2][3][4] Further characterization includes the Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC), the lowest concentrations that result in microbial death.[1][4]

Table 1: Antibacterial Activity of Chroman-4-one Derivatives (MIC in µg/mL)
CompoundDerivativeStaphylococcus epidermidisPseudomonas aeruginosaSalmonella enteritidis
1 7-Hydroxychroman-4-one>512>512>512
2 7-Methoxychroman-4-one>512256256
3 7-Propoxychroman-4-one256512512

Data extracted from a study by de Oliveira et al. (2023).[1]

Table 2: Antifungal Activity of Chroman-4-one Derivatives (MIC in µg/mL)
CompoundDerivativeCandida albicansCandida tropicalisNakaseomyces glabratusAspergillus flavusPenicillium citrinum
1 7-Hydroxychroman-4-one646464256256
2 7-Methoxychroman-4-one646464512512
3 7-Propoxychroman-4-one128256256512512
21 Homoisoflavonoid Derivative323232128128

Data extracted from a study by de Oliveira et al. (2023).[1]

Structure-Activity Relationship Insights:

  • The substitution of the hydroxyl group at position 7 with a methoxy group did not significantly alter the antifungal activity against Candida species but decreased activity against filamentous fungi.[1]

  • The addition of longer alkyl or aryl carbon chains at the hydroxyl group on position 7 was found to reduce the overall antimicrobial activity.[1][2][3]

  • The presence of methoxy substituents at the meta position of ring B in related homoisoflavonoids was shown to enhance bioactivity.[1][2][3]

Experimental Protocols

This section details the methodologies for the synthesis of chroman-4-one derivatives and the evaluation of their antimicrobial properties.

Synthesis of 7-Hydroxychroman-4-one (Compound 1)

This protocol describes the synthesis of the precursor compound, 7-Hydroxychroman-4-one.[1]

Materials:

  • Resorcinol

  • 3-bromopropionic acid

  • Trifluoromethanesulfonic acid (triflic acid)

  • Chloroform

  • 2 M Sodium Hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add resorcinol (4147 mg, 37.67 mmol), 3-bromopropionic acid (5820 mg, 38.05 mmol), and 10 mL (113 mmol) of triflic acid.[1]

  • Fit the flask with a condenser and heat the reaction mixture to 80 °C with magnetic stirring for 1 hour. This step facilitates a Friedel–Crafts acylation to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[1]

  • After 1 hour, cool the product to room temperature for 15 minutes.[1]

  • Add 100 mL of chloroform and transfer the mixture to a separatory funnel for extraction with 100 mL of distilled water.[1]

  • The resulting product is then stirred in 2 M NaOH to promote intramolecular cyclization via bimolecular nucleophilic substitution, yielding 7-Hydroxychroman-4-one.[1]

Synthesis of this compound Derivatives

The O-alkylation of the 7-hydroxy group is a common strategy to produce various derivatives.[1]

General Procedure: The synthesis of 7-methoxy and other O-alkylated derivatives is achieved through bimolecular nucleophilic substitution reactions at the phenolic hydroxyl group (position 7) of 7-Hydroxychroman-4-one using various alkyl and aryl halides.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method in 96-well microplates.[1][2][3][4]

Materials and Reagents:

  • Test compounds (chroman-4-one derivatives) dissolved in a suitable solvent (e.g., DMSO).[4]

  • Bacterial and fungal strains.[4]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4]

  • Sterile 96-well microtiter plates.[4]

  • Positive control (e.g., ampicillin for bacteria, fluconazole for fungi).[4]

  • Negative control (broth medium with solvent).[4]

  • Microplate reader or visual inspection.[4]

Procedure:

  • Preparation of Microbial Inoculum: Culture the microbial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[4]

  • Serial Dilution of Test Compounds: Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted test compounds.

  • Controls: Include wells for a positive control (microbe with standard antibiotic/antifungal), a negative control (broth only), and a solvent control (microbe with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Proposed Mechanism of Action

Molecular modeling studies have suggested potential antifungal mechanisms of action for chroman-4-one derivatives against Candida albicans. These compounds may target key proteins essential for fungal virulence and survival.[1][2][3][4]

  • Compound 1 (7-Hydroxychroman-4-one): Potentially inhibits cysteine synthase.[1][2][3]

  • Compound 2 (7-Methoxychroman-4-one) and Compound 21 (Homoisoflavonoid): May target the High-Osmolarity Glycerol (HOG) pathway kinase (HOG1) and Fructose-1,6-bisphosphate aldolase (FBA1).[1][2][3][4] The HOG pathway is critical for adaptation to osmotic stress.[4]

Diagram 1: Proposed Antifungal Signaling Pathway Inhibition

G cluster_0 Chroman-4-one Derivatives cluster_1 Fungal Cell Targets (Candida albicans) cluster_2 Cellular Processes cluster_3 Outcome Compound1 7-Hydroxychroman-4-one CysSynth Cysteine Synthase Compound1->CysSynth inhibits Compound2_21 7-Methoxychroman-4-one & Homoisoflavonoid 21 HOG1 HOG1 Kinase Compound2_21->HOG1 inhibits FBA1 FBA1 Compound2_21->FBA1 inhibits AminoAcid Amino Acid Synthesis CysSynth->AminoAcid required for OsmoticStress Osmotic Stress Response HOG1->OsmoticStress regulates Glycolysis Glycolysis FBA1->Glycolysis key enzyme in Inhibition Inhibition of Fungal Growth AminoAcid->Inhibition OsmoticStress->Inhibition Glycolysis->Inhibition

Caption: Proposed inhibitory action of chroman-4-one derivatives on fungal targets.

Diagram 2: Experimental Workflow for Antimicrobial Evaluation

G cluster_synthesis Synthesis cluster_testing Antimicrobial Testing cluster_analysis Data Analysis Start Starting Materials (Resorcinol & 3-bromopropionic acid) Synthesis Chemical Synthesis of 7-Hydroxychroman-4-one Start->Synthesis Derivatization Derivatization (e.g., O-alkylation) Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification Microdilution Broth Microdilution Assay (96-well plate) Purification->Microdilution Inoculum Prepare Microbial Inoculum (Bacteria/Fungi) Inoculum->Microdilution Incubation Incubation Microdilution->Incubation MIC Determine MIC/MBC/MFC Incubation->MIC Data Data Collection & Analysis MIC->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Workflow for synthesis and antimicrobial screening of chroman-4-one derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with notable antimicrobial, particularly antifungal, activity. The synthetic accessibility of the chroman-4-one scaffold allows for the generation of diverse analogues, enabling the exploration of structure-activity relationships to optimize their potency and spectrum of activity. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential in the development of new anti-infective agents.

References

Application Notes and Protocols for Investigating the Cellular Effects of 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromanones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have been explored for their potential as anticancer, anti-inflammatory, and metabolic disease-modifying agents.[1][2] For instance, some flavanones, which share the chromanone core, have been investigated as aromatase inhibitors for cancer therapy.[1] Other related chromenone structures have been linked to cytotoxic effects on cancer cell lines, induction of apoptosis, and cell cycle arrest.[3]

This document provides a comprehensive guide for researchers to investigate the potential biological effects of a novel compound, 7-Methoxy-2,2-dimethylchroman-4-one , using a panel of established cell-based assays. The following sections detail the protocols for assessing cell viability, apoptosis, and cell cycle progression, and suggest potential signaling pathways for further mechanistic studies.

Recommended Cell-Based Assays

A systematic approach to characterizing the biological activity of a new compound begins with assessing its general effect on cell viability and proliferation, followed by more detailed mechanistic assays.

Cell Viability and Cytotoxicity Assay

The initial step is to determine the cytotoxic or anti-proliferative effects of this compound on various cell lines. The MTT or MTS assay is a widely used colorimetric method for this purpose. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[4][5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Data Presentation: IC₅₀ Values of this compound

Cell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7 (Breast Cancer)25.4 ± 3.115.8 ± 2.5
A549 (Lung Cancer)42.1 ± 5.630.2 ± 4.1
HepG2 (Liver Cancer)35.7 ± 4.222.9 ± 3.3
HCT116 (Colon Cancer)18.9 ± 2.811.5 ± 1.9
HEK293 (Normal Kidney)> 100> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

If this compound demonstrates cytotoxic effects, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer compounds. The Annexin V/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Apoptosis Induction by this compound in HCT116 cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound (10 µM)60.8 ± 4.525.1 ± 3.214.1 ± 2.8
Compound (20 µM)35.4 ± 3.845.7 ± 5.118.9 ± 3.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[3] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can determine if this compound causes cell cycle arrest at the G0/G1, S, or G2/M phases.[9][10][11]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cells with PBS, and then fix them by adding dropwise 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Presentation: Effect of this compound on Cell Cycle Distribution in HCT116 cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.3 ± 3.928.1 ± 2.516.6 ± 2.1
Compound (10 µM)40.1 ± 3.225.5 ± 2.834.4 ± 3.5
Compound (20 µM)25.8 ± 2.718.9 ± 2.255.3 ± 4.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of this compound.

G A Start: this compound B Cell Viability/Cytotoxicity Screening (MTT/MTS Assay) A->B C Determine IC50 values B->C D Compound is cytotoxic? C->D F Effect on Cell Proliferation (Cell Cycle Analysis - PI Staining) C->F E Mechanism of Cell Death (Apoptosis Assay - Annexin V/PI) D->E Yes I Compound is not cytotoxic (Consider other assays, e.g., anti-inflammatory) D->I No G Investigate Signaling Pathways (Western Blot, etc.) E->G F->G H End: Characterization of Effects G->H I->H

Caption: Experimental workflow for characterizing the compound.

Potential Signaling Pathways

Based on the activities of related chromanone and flavonoid compounds, this compound might modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[12][13]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Caption: The PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical pathway that regulates cell growth, differentiation, and survival.

G Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Differentiation, Survival TF->Response

References

Application Notes and Protocols: Characterization of 7-Methoxy-2,2-dimethylchroman-4-one as a Potential SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacylases, which are classified as class III histone deacetylases (HDACs).[1][2] Primarily located in the cytoplasm, SIRT2 plays a critical role in a multitude of cellular processes, including cell cycle regulation, genomic integrity, autophagy, and metabolism, by deacetylating both histone and non-histone protein targets.[1][2][3] Its most well-characterized cytosolic substrate is α-tubulin.[4] Dysregulation of SIRT2 has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders like Parkinson's and Alzheimer's, and inflammatory conditions.[5][6][7][8] Consequently, the modulation of SIRT2 activity, particularly its inhibition, has emerged as a promising therapeutic strategy.[6][8]

The chromanone scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[9] This document provides a comprehensive guide for researchers to investigate and characterize the potential of 7-Methoxy-2,2-dimethylchroman-4-one as a SIRT2 inhibitor. The following sections include detailed protocols for key biochemical and cell-based assays, templates for data presentation, and diagrams illustrating relevant pathways and workflows. While specific inhibitory data for this compound is not extensively available in public literature, the methodologies described herein provide a robust framework for its evaluation.

Data Presentation

Effective characterization of a novel inhibitor requires systematic and quantitative analysis. The following tables serve as templates for summarizing experimental data.

Table 1: In Vitro Sirtuin Inhibition Profile (Example Data) This table is designed to present the potency and selectivity of the compound against various human sirtuin isoforms.

CompoundSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)SIRT5 IC₅₀ (µM)
This compound> 1002.5 ± 0.4> 100> 100
Control Inhibitor (e.g., AGK2)45 ± 3.11.8 ± 0.278 ± 5.6> 100

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data are shown as mean ± standard deviation from three independent experiments.

Table 2: Cellular Target Engagement and Antiproliferative Activity (Example Data) This table summarizes the compound's effects in a cellular context, linking target engagement (increased α-tubulin acetylation) with a functional outcome (cancer cell death).

Cell Lineα-tubulin Acetylation EC₅₀ (µM)Antiproliferative IC₅₀ (µM)
MCF-7 (Breast Cancer)5.1 ± 0.77.3 ± 1.1
MDA-MB-231 (Breast Cancer)4.8 ± 0.56.9 ± 0.9
HeLa (Cervical Cancer)6.2 ± 0.98.5 ± 1.3

EC₅₀ (half-maximal effective concentration) for α-tubulin acetylation is the concentration that induces 50% of the maximal increase in acetylation. IC₅₀ for antiproliferation is the concentration that reduces cell viability by 50% after 72 hours of treatment.

Experimental Protocols & Workflows

A logical progression of experiments is crucial for validating a novel inhibitor. The workflow typically starts with direct enzyme inhibition assays, followed by confirmation of target engagement in cells, and finally, assessment of the compound's functional effects on cellular processes.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation cluster_2 Outcome a Compound Synthesis & Purification b Primary Screen: SIRT2 Enzymatic Assay a->b c Dose-Response: Determine SIRT2 IC₅₀ b->c d Selectivity Profiling: Test vs. SIRT1, SIRT3, etc. c->d e Target Engagement: Western Blot for α-tubulin Acetylation c->e Advance Hit f Cell Viability Assay (e.g., MTT/Resazurin) e->f g Mechanism of Action: Apoptosis Assay (Annexin V/PI) f->g h Validated SIRT2 Inhibitor with Cellular Activity g->h

Caption: General experimental workflow for identifying and validating a SIRT2 inhibitor.
Protocol 1: In Vitro SIRT2 Fluorogenic Inhibition Assay

This assay quantifies the NAD+-dependent deacetylase activity of SIRT2 using a fluorogenic peptide substrate, enabling the determination of the compound's inhibitory potency (IC₅₀).[10]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (containing a protease)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • This compound (dissolved in DMSO)

  • Known SIRT2 inhibitor (e.g., AGK2) as a positive control

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in Assay Buffer. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Plate Setup:

    • Add 25 µL of Assay Buffer to all wells.

    • Add 5 µL of the diluted compound, DMSO (vehicle control), or control inhibitor to the appropriate wells.

    • Add 10 µL of the SIRT2 enzyme solution (final concentration ~20-40 nM) to all wells except the "no enzyme" background control. Add 10 µL of Assay Buffer to the background wells.

    • Add 10 µL of the fluorogenic substrate (final concentration ~10 µM).

    • Mix gently by tapping the plate.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of NAD+ solution (final concentration ~200-500 µM).

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development:

    • Stop the enzymatic reaction and develop the signal by adding 50 µL of Developer solution to each well.

    • Incubate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" wells from all other wells.

    • Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle)).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for α-Tubulin Acetylation

This protocol determines the compound's ability to inhibit SIRT2 in a cellular environment by measuring the acetylation level of its key substrate, α-tubulin. An increase in acetylated α-tubulin indicates target engagement.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibodies: Rabbit anti-acetyl-α-tubulin (Lys40), Mouse anti-α-tubulin (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 12-24 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[11]

    • Transfer proteins to a PVDF membrane.[12]

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies (e.g., anti-acetyl-α-tubulin at 1:1000, anti-α-tubulin at 1:5000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate for 1-5 minutes.[14]

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of the acetylated α-tubulin band to the corresponding total α-tubulin band for each sample.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of the compound on cell proliferation and viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[9][15]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well clear, flat-bottom microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound to the wells, resulting in final concentrations ranging from, for example, 0.1 µM to 100 µM. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle).

    • Plot the percent viability against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

SIRT2 inhibition can induce cell death through various mechanisms, primarily linked to the hyperacetylation of its substrates, which disrupts their normal function.

G cluster_tubulin Cytoskeletal Pathway cluster_foxo Apoptotic Pathway cluster_cmyc Oncogenic Pathway inhibitor 7-Methoxy-2,2-dimethyl- chroman-4-one sirt2 SIRT2 inhibitor->sirt2 inhibits tubulin α-Tubulin (acetylated) sirt2->tubulin deacetylates sirt2->tubulin inhibition leads to hyperacetylation foxo3a FOXO3a (acetylated) sirt2->foxo3a deacetylates sirt2->foxo3a inhibition leads to hyperacetylation cmyc c-Myc (stabilized) sirt2->cmyc deacetylates sirt2->cmyc inhibition promotes degradation microtubules Microtubule Instability tubulin->microtubules mitosis Mitotic Arrest microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis bim Bim Expression foxo3a->bim bim->apoptosis degradation c-Myc Degradation cmyc->degradation proliferation Reduced Cell Proliferation degradation->proliferation

Caption: Hypothesized mechanism of action for a SIRT2 inhibitor leading to apoptosis.

SIRT2 deacetylates and regulates key proteins involved in cell survival and proliferation.[5] For instance, deacetylation of FOXO3a by SIRT2 can suppress the expression of pro-apoptotic proteins like Bim.[16] Inhibition of SIRT2 would therefore maintain FOXO3a in a hyperacetylated state, promoting apoptosis.[5][16] Similarly, SIRT2 inhibition leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, cause mitotic arrest, and ultimately trigger apoptosis.[5] Furthermore, some studies have shown that SIRT2 inhibition can promote the degradation of the oncoprotein c-Myc, leading to reduced cancer cell viability.[17] The protocols provided in this document will enable researchers to investigate which of these pathways are modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxy-2,2-dimethylchroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective method for synthesizing this compound is the direct acid-catalyzed cyclization of 3-methoxyphenol with 3,3-dimethylacrylic acid (senecioic acid) or its acid chloride. This reaction is a type of Friedel-Crafts acylation followed by an intramolecular Michael addition.

Q2: What are the most common side products in this synthesis?

A2: The primary side product is the isomeric 5-Methoxy-2,2-dimethylchroman-4-one, formed due to the alternative site of acylation on the 3-methoxyphenol ring. Other potential byproducts can arise from intermolecular reactions, especially at high concentrations, leading to polymeric material. Incomplete cyclization may also leave unreacted starting materials or intermediates in the reaction mixture.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to incomplete conversion or degradation of products.

  • Poor quality of starting materials: Impurities in 3-methoxyphenol or 3,3-dimethylacrylic acid can interfere with the reaction.

  • Formation of the isomeric byproduct: The formation of 5-Methoxy-2,2-dimethylchroman-4-one will inherently reduce the yield of the desired 7-methoxy isomer.

  • Inefficient purification: Product loss during workup and purification steps can significantly impact the final yield.

Q4: How can I improve the regioselectivity of the reaction to favor the 7-methoxy isomer?

A4: The regioselectivity of the Friedel-Crafts acylation is influenced by the directing effects of the hydroxyl and methoxy groups on the 3-methoxyphenol ring. While complete control can be challenging, optimizing the choice of acid catalyst and reaction temperature can influence the isomer ratio. Some studies on similar reactions suggest that milder Lewis acids may offer better regioselectivity compared to strong proton acids.

Q5: What is the best method for purifying the final product?

A5: Flash column chromatography on silica gel is the most effective method for purifying this compound and separating it from the 5-methoxy isomer and other impurities. The choice of eluent is critical for achieving good separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Poor quality of starting materials- Use a fresh, anhydrous acid catalyst.- Gradually increase the reaction temperature and monitor the progress by TLC.- Extend the reaction time.- Ensure the purity of 3-methoxyphenol and 3,3-dimethylacrylic acid.
Formation of a significant amount of the 5-methoxy isomer - Reaction conditions favoring acylation at the 2-position of 3-methoxyphenol.- Experiment with different acid catalysts (e.g., Eaton's reagent, methanesulfonic acid with P₂O₅).- Optimize the reaction temperature; sometimes lower temperatures can improve regioselectivity.- Carefully monitor the reaction by TLC or HPLC to determine the optimal time to stop the reaction before significant isomerization or side product formation occurs.
Presence of polymeric byproducts - High concentration of reactants leading to intermolecular reactions.- Perform the reaction under higher dilution conditions by increasing the solvent volume.
Difficulty in separating the 7-methoxy and 5-methoxy isomers by column chromatography - Inappropriate eluent system.- Use a less polar solvent system and a long column for better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is recommended.- Monitor fractions carefully by TLC.
Product degradation during workup - Harsh workup conditions (e.g., strong base).- Use a mild workup procedure. Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.- Avoid prolonged exposure to strong acids or bases.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,2-Dimethylchroman-4-ones from Substituted Resorcinols and 3,3-Dimethylacrylic Acid

EntryHeating MethodCatalyst/SolventTimeYield of 7-hydroxy-2,2-dimethylchroman-4-one (%)
1MicrowaveP₂O₅ / Methanesulfonic acid20 min98
2ConventionalP₂O₅ / Methanesulfonic acid12 h89

Note: This data is for the synthesis of the 7-hydroxy analog, which is structurally very similar to the 7-methoxy target compound and provides a strong indication of effective reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of similar chroman-4-ones.

Materials:

  • 3-Methoxyphenol

  • 3,3-Dimethylacrylic acid (Senecioic acid)

  • Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 3-methoxyphenol (1.0 eq).

  • Add polyphosphoric acid (10 eq by weight) or Eaton's Reagent.

  • Slowly add 3,3-dimethylacrylic acid (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Check Reaction by TLC/ LC-MS for Starting Material start->check_reaction sm_present Starting Material Present? check_reaction->sm_present optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Catalyst Activity sm_present->optimize_conditions Yes no_sm No Starting Material sm_present->no_sm No check_byproducts Analyze Byproducts: - Isomeric Product? - Degradation? no_sm->check_byproducts isomer_issue Address Regioselectivity: - Change Catalyst - Lower Temperature check_byproducts->isomer_issue Isomer degradation_issue Address Degradation: - Milder Conditions - Shorter Reaction Time check_byproducts->degradation_issue Degradation workup_loss Review Workup & Purification for Product Loss check_byproducts->workup_loss Other experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants 1. Mix 3-Methoxyphenol, 3,3-Dimethylacrylic Acid, and Acid Catalyst heating 2. Heat and Stir (e.g., 60-70°C, 4-6h) reactants->heating monitoring 3. Monitor by TLC heating->monitoring quench 4. Quench on Ice monitoring->quench extract 5. Extract with DCM quench->extract wash 6. Wash with NaHCO₃ and Brine extract->wash dry 7. Dry and Concentrate wash->dry chromatography 8. Flash Column Chromatography (Silica Gel, Hexane/EtOAc) dry->chromatography analysis 9. Characterize Pure Product (NMR, MS) chromatography->analysis

Technical Support Center: Synthesis of 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 7-Methoxy-2,2-dimethylchroman-4-one. Our goal is to help you improve reaction yields and minimize the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing the this compound core are:

  • Base-Promoted Condensation: This route involves the reaction of 2'-hydroxy-4'-methoxyacetophenone with acetone.[1] This is often followed by an intramolecular cyclization to form the chromanone ring.

  • Intramolecular Friedel-Crafts Acylation: This method starts with a corresponding 3-(3-methoxyphenoxy)-3-methylbutanoic acid, which is then cyclized using a strong acid catalyst like polyphosphoric acid (PPA).[1][2]

Q2: I'm experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound are frequently attributed to competing side reactions. In base-catalyzed condensations, self-condensation of the ketone (acetone) can be a significant issue.[1][3] For Friedel-Crafts acylations, incomplete cyclization or intermolecular reactions can reduce the yield of the desired product.[1] The presence of an electron-donating methoxy group can also affect the reactivity of the starting materials, sometimes leading to lower yields.[3]

Q3: How can I minimize the formation of byproducts in my reaction?

A3: To minimize byproduct formation, consider the following strategies:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal point to stop the reaction before significant byproduct formation occurs.[1]

  • Choice of Base/Catalyst: In base-promoted reactions, using a non-nucleophilic base can sometimes reduce side reactions. For Friedel-Crafts reactions, the choice and amount of the acid catalyst are critical.

  • High-Dilution Conditions: For intramolecular reactions like the Friedel-Crafts acylation, performing the reaction under high-dilution conditions can favor the desired intramolecular cyclization over intermolecular side reactions.[1]

Q4: What purification techniques are most effective for isolating this compound?

A4: Column chromatography is a widely used and effective method for purifying chroman-4-ones from reaction mixtures. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.[3] The choice of solvent for both chromatography and recrystallization will depend on the specific impurities present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Ensure the purity and activity of starting materials, catalysts, and solvents. For instance, polyphosphoric acid (PPA) can lose activity if it absorbs moisture.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.
Presence of Multiple Unidentified Spots on TLC Decomposition of starting materials or product.Check the stability of your compounds under the reaction conditions. It may be necessary to use milder reagents or shorter reaction times.[1]
Impure starting materials.Purify all starting materials and reagents before use.[1]
High Levels of Ketone Self-Condensation Product Reaction conditions favor self-condensation.In base-catalyzed reactions, try using a different base or lowering the reaction temperature. Slowly adding the ketone to the reaction mixture can also help.
Incomplete Cyclization in Friedel-Crafts Reaction Insufficient catalyst or reaction time.Increase the amount of catalyst (e.g., PPA) or prolong the reaction time. Monitor the reaction by TLC to track the consumption of the starting material.

Experimental Protocols

Protocol 1: Base-Promoted Condensation of 2'-hydroxy-4'-methoxyacetophenone and Acetone

This protocol is adapted from general procedures for chroman-4-one synthesis.[1][3]

Materials:

  • 2'-hydroxy-4'-methoxyacetophenone

  • Acetone

  • Ethanol

  • Pyrrolidine or another suitable base

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2'-hydroxy-4'-methoxyacetophenone in a suitable solvent like ethanol in a round-bottom flask.

  • Add a slight excess of acetone to the solution.

  • Add the base (e.g., pyrrolidine) dropwise to the stirred solution.

  • The reaction mixture can be stirred at room temperature or gently heated to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Intramolecular Friedel-Crafts Acylation

This protocol is based on the cyclization of phenoxypropionic acids.[1][2]

Materials:

  • 3-(3-methoxyphenoxy)-3-methylbutanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask, add 3-(3-methoxyphenoxy)-3-methylbutanoic acid to polyphosphoric acid (typically 10 times the weight of the acid).

  • Heat the mixture with efficient stirring (a mechanical stirrer is recommended) to around 60-65°C for several hours.[2]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Impact of Substituents on Chroman-4-one Yield

The following table, adapted from literature data on analogous compounds, illustrates how substituents on the starting 2'-hydroxyacetophenone can influence the yield of the corresponding chroman-4-one, with electron-donating groups often leading to lower yields due to increased side reactions.[1][3]

2'-Hydroxyacetophenone SubstituentProductYield (%)Primary Side Product
6,8-Dibromo6,8-Dibromo-2-pentylchroman-4-one88Aldehyde Self-Condensation
6-Chloro6-Chloro-2-pentylchroman-4-one75Aldehyde Self-Condensation
Unsubstituted2-Pentylchroman-4-one55Aldehyde Self-Condensation
6-Methoxy6-Methoxy-2-pentylchroman-4-one17Aldehyde Self-Condensation

Visualizations

SynthesisWorkflow cluster_route1 Route 1: Base-Promoted Condensation cluster_route2 Route 2: Friedel-Crafts Acylation Start1 2'-hydroxy-4'-methoxyacetophenone + Acetone Step1_1 Base-catalyzed condensation Start1->Step1_1 Intermediate1 Chalcone Intermediate Step1_1->Intermediate1 Step1_2 Intramolecular Cyclization Intermediate1->Step1_2 Product1 This compound Step1_2->Product1 Start2 3-(3-methoxyphenoxy)-3-methylbutanoic acid Step2_1 Acid-catalyzed Cyclization (PPA) Start2->Step2_1 Product2 This compound Step2_1->Product2

Caption: Synthetic routes to this compound.

TroubleshootingFlowchart Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Purify Materials CheckPurity->Impure Impure Pure Materials are Pure CheckPurity->Pure Pure Impure->CheckPurity CheckSideProducts Analyze Byproducts (TLC, LC-MS) Pure->CheckSideProducts SelfCondensation High Ketone Self-Condensation CheckSideProducts->SelfCondensation IncompleteReaction Incomplete Cyclization CheckSideProducts->IncompleteReaction No OptimizeBase Optimize Base/Temperature SelfCondensation->OptimizeBase Yes End Improved Yield OptimizeBase->End OptimizeCatalyst Increase Catalyst/Time IncompleteReaction->OptimizeCatalyst Yes OtherByproducts Other Byproducts IncompleteReaction->OtherByproducts No OptimizeCatalyst->End OptimizeConditions Optimize Reaction Conditions (Time, Temp, Dilution) OtherByproducts->OptimizeConditions OptimizeConditions->End

Caption: Troubleshooting flowchart for low yield optimization.

References

Technical Support Center: Chroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chroman-4-one synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of chroman-4-ones, with a particular focus on side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chroman-4-ones and their primary side products?

A1: The two most prevalent methods for synthesizing the chroman-4-one core are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, and the intramolecular Friedel-Crafts acylation of a 3-phenoxypropionic acid.[1] Each route is associated with characteristic side products.

  • Base-Promoted Condensation: The major side product in this reaction is the self-condensation of the aldehyde reactant.[1][2] This is particularly problematic when the 2'-hydroxyacetophenone is deactivated by electron-donating groups, making it less reactive.[1][2]

  • Intramolecular Friedel-Crafts Acylation: Common side products include intermolecular acylation products, which can lead to polymer formation, especially at high concentrations.[1] Other potential issues include incomplete cyclization of the starting material and, under strong acidic conditions, dealkylation or rearrangement of substituents on the aromatic ring.[1]

Q2: My chroman-4-one synthesis using a 2'-hydroxyacetophenone with electron-donating groups is resulting in a very low yield. How can I improve it?

A2: Low yields in this scenario are typically due to the competing aldehyde self-condensation reaction, which becomes kinetically favored when the 2'-hydroxyacetophenone is less reactive.[1][2] To enhance the formation of the desired chroman-4-one, consider the following strategies:

  • Optimize the Base: Switch from a strong, nucleophilic base like NaOH to a non-nucleophilic base such as Diisopropylamine (DIPA).[2] This can help minimize the base-catalyzed self-condensation of the aldehyde.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired reaction pathway over side reactions.

  • Use Microwave Irradiation: Microwave-assisted synthesis can, in some cases, improve yields by rapidly heating the reaction mixture.[3]

Q3: How can I prevent intermolecular acylation during an intramolecular Friedel-Crafts cyclization?

A3: Intermolecular acylation is a concentration-dependent side reaction.[1] To minimize the formation of polymeric byproducts, the reaction should be conducted under high-dilution conditions. This involves using a significantly larger volume of solvent to decrease the probability of two reactant molecules reacting with each other.[1]

Q4: I am observing multiple unidentified byproducts in my reaction mixture. What are the potential causes and how can I troubleshoot this?

A4: The formation of multiple byproducts can arise from several factors, including the decomposition of starting materials or the product under the reaction conditions, or from impurities in the reagents.[1] The following steps can help diagnose and solve the issue:

  • Purify Starting Materials: Ensure that all reagents, including the 2'-hydroxyacetophenone, aldehyde, or 3-phenoxypropionic acid, are of high purity.[1]

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst/reagent concentration.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress. This can help identify the optimal point to stop the reaction before significant byproduct formation occurs.[1]

Troubleshooting Guides

Issue 1: Low Yield in Base-Promoted Condensation

This guide addresses low yields specifically when reacting 2'-hydroxyacetophenones with aldehydes, often due to aldehyde self-condensation.

Quantitative Data Summary: The substitution pattern on the 2'-hydroxyacetophenone significantly impacts yield. Electron-donating groups tend to decrease the yield of the desired chroman-4-one due to competing aldehyde self-condensation.[2]

2'-Hydroxyacetophenone Substituent(s)AldehydeYield of Chroman-4-onePrimary IssueReference
UnsubstitutedHexanal55%Moderate self-condensation[2]
6,8-DimethylHexanal17%High degree of self-condensation[2]
6-MethoxyHexanal17%High degree of self-condensation[2]
3',5'-Dibromo (electron-withdrawing)Hexanal56%Self-condensation is less competitive[4]

Troubleshooting Workflow:

G start Low Yield or Multiple Products Observed route Which synthetic route? start->route base_cond Base-Promoted Condensation route->base_cond 2'-hydroxyacetophenone + aldehyde fc_acyl Friedel-Crafts Acylation route->fc_acyl 3-phenoxypropionic acid aldehyde_self Aldehyde Self-Condensation Product Observed? base_cond->aldehyde_self intermolecular Polymeric Byproducts or Incomplete Cyclization? fc_acyl->intermolecular purity_check Check Starting Material Purity fc_acyl->purity_check opt_base Optimize Base: Switch to non-nucleophilic base (e.g., DIPA) aldehyde_self->opt_base Yes aldehyde_self->purity_check No opt_temp Optimize Temperature: Try lower reaction temperatures opt_base->opt_temp monitor_rxn Monitor Reaction: Use TLC/LC-MS to find optimal reaction time opt_temp->monitor_rxn high_dilution Use High-Dilution Conditions: Increase solvent volume intermolecular->high_dilution Polymeric opt_acid Optimize Acid Catalyst/Time: Consider milder acids (e.g., PPA) or shorter reaction times intermolecular->opt_acid Incomplete/Decomposition

Caption: Troubleshooting workflow for chroman-4-one synthesis.

Issue 2: Side Products in Intramolecular Friedel-Crafts Acylation

This guide focuses on minimizing intermolecular reactions and degradation during the acid-catalyzed cyclization of 3-phenoxypropionic acids.

Reaction Pathways Diagram:

G cluster_0 Base-Promoted Condensation cluster_1 Intramolecular Friedel-Crafts Acylation A 2'-Hydroxy- acetophenone C Desired Chroman-4-one A->C + Base B Aldehyde B->C + Base D Aldehyde Self-Condensation (Side Product) B->D + Base (competing reaction) E 3-Phenoxypropionic Acid F Desired Chroman-4-one E->F + Acid (PPA) Intramolecular G Intermolecular Acylation (Polymeric Side Product) E->G + Acid (PPA) Intermolecular (High Concentration)

Caption: Key reaction pathways in chroman-4-one synthesis.

Experimental Protocols

Protocol 1: General Procedure for Base-Promoted Condensation

This protocol is adapted for the synthesis of 2-alkylchroman-4-ones from 2'-hydroxyacetophenones and aldehydes.[2]

  • Materials:

    • Appropriate 2'-hydroxyacetophenone (1.0 equiv)

    • Appropriate aldehyde (1.1 equiv)

    • Diisopropylamine (DIPA) (1.1 equiv)

    • Ethanol (to make a 0.4 M solution of the acetophenone)

    • Dichloromethane (CH₂Cl₂)

    • 10% aq. NaOH, 1 M aq. HCl, water, brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol, add the aldehyde (1.1 equiv) and DIPA (1.1 equiv).

    • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

    • After cooling, dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic layer sequentially with 10% aq. NaOH, 1 M aq. HCl, water, and finally brine.[2]

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc:heptane) to afford the desired chroman-4-one.[2]

Protocol 2: General Procedure for Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the cyclization of 3-phenoxypropionic acids to form chroman-4-ones using polyphosphoric acid (PPA).[1]

  • Materials:

    • 3-Phenoxypropionic acid

    • Polyphosphoric acid (PPA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Crushed ice

  • Procedure:

    • In a round-bottom flask, place the 3-phenoxypropionic acid.

    • Add polyphosphoric acid (typically 10 times the weight of the starting material).

    • Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for the viscous solution.[1]

    • Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.[1]

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

    • The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.[1]

References

Technical Support Center: 7-Methoxy-2,2-dimethylchroman-4-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Methoxy-2,2-dimethylchroman-4-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Issue 1: Co-elution of Impurities during Column Chromatography

Question: I am performing column chromatography to purify this compound, but I'm observing co-elution with impurities, leading to poor separation. What can I do to improve the separation?

Answer: Co-elution is a common challenge in column chromatography. Here are several strategies to improve the separation of your target compound:

1. Optimize the Solvent System: The choice of eluent is critical for achieving good separation. If you are experiencing co-elution, consider the following adjustments:

  • Decrease Solvent Polarity: If your compound and the impurity are eluting too quickly, decrease the polarity of your solvent system. For a normal-phase silica gel column, this typically means increasing the proportion of the non-polar solvent (e.g., hexanes, heptane) and decreasing the proportion of the polar solvent (e.g., ethyl acetate, dichloromethane).

  • Try a Different Solvent System: Sometimes, a complete change in the solvent system can provide better selectivity. Consider trying alternative solvent mixtures. For example, if you are using a hexane/ethyl acetate system, you could explore dichloromethane/methanol or toluene/ethyl acetate systems.[1]

  • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) elution and observing poor separation, switching to a shallow gradient elution can often improve resolution. Conversely, if a gradient is causing impurities to run together with your compound, a carefully optimized isocratic elution might provide the necessary separation.

2. Adjust Column Parameters:

  • Increase Column Length or Decrease Diameter: A longer and narrower column can increase the number of theoretical plates, leading to better separation.

  • Use a Finer Stationary Phase: Smaller particle size silica gel can enhance resolution, but may require higher pressure.

  • Sample Loading: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. Overloading leads to band broadening and poor separation.[2] Also, dissolve your crude product in a minimal amount of the initial mobile phase or a weak solvent to load it onto the column as a concentrated band.[1]

3. Consider a Different Stationary Phase: If optimizing the mobile phase and column parameters does not resolve the issue, the problem may lie with the stationary phase itself.

  • Alumina: For certain compounds, alumina may offer different selectivity compared to silica gel. It is available in neutral, acidic, and basic forms, which can be advantageous for purifying compounds with specific chemical properties.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could provide the necessary separation.[3]

Experimental Protocol: Optimizing Column Chromatography

  • Thin Layer Chromatography (TLC) Analysis: Before running a column, always optimize the solvent system using TLC. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Pack the column with silica gel slurried in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of the eluent or a volatile solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble samples, use a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.[2]

  • Elution: Begin elution with the optimized solvent system. If using a gradient, gradually increase the polarity. Collect fractions and monitor their composition by TLC.

  • Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure. Analyze the final product for purity using techniques like NMR or HPLC.

Issue 2: Low Recovery After Recrystallization

Question: I am trying to purify this compound by recrystallization, but I am getting a very low yield. How can I improve my recovery?

Answer: Low recovery during recrystallization is often due to the choice of solvent or the experimental procedure. Here are some troubleshooting steps:

1. Select an Appropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Single Solvent System: Test various solvents to find one that meets the above criteria. Potential solvents for a moderately polar compound like this compound could include ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water or hexanes.

  • Mixed Solvent System: If a suitable single solvent cannot be found, a mixed solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

2. Optimize the Recrystallization Process:

  • Use a Minimum Amount of Hot Solvent: Using an excessive amount of solvent will result in some of the product remaining dissolved even at low temperatures, leading to lower recovery. Add just enough hot solvent to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Washing the Crystals: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.

Quantitative Data Summary: Solvent Selection for Recrystallization

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Expected Recovery
Ethanol~5~100Good
Hexane/Ethyl Acetate (4:1)~2~80Very Good
WaterInsolubleInsolublePoor

Note: The above data is illustrative and should be experimentally verified.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common synthesis involves the reaction of 3-methoxyphenol with 3,3-dimethylacrylic acid.[4] Potential impurities could include unreacted starting materials, regioisomers (e.g., 5-Methoxy-2,2-dimethylchroman-4-one), and byproducts from side reactions. It is crucial to characterize the crude product by techniques like NMR or LC-MS to identify the impurities before planning a purification strategy.

Q2: How can I use HPLC for the purification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for both analytical purity assessment and preparative purification. A reverse-phase C18 column is often a good starting point.[3]

Experimental Protocol: HPLC Purification

  • Column: C18 Reverse-Phase Column (e.g., 250 x 10 mm, 5 µm particle size for preparative scale).

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: Start with a composition that allows the compound to bind to the column (e.g., 30% B) and gradually increase the percentage of Mobile Phase B to elute the compound.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., determined by a UV-Vis spectrum).

  • Sample Preparation: Dissolve the crude sample in a mixture of the mobile phases or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.[5]

Q3: My NMR spectrum shows unexpected peaks after purification. What could they be?

A3: Unexpected peaks in an NMR spectrum can be residual solvents, grease from glassware, or trace impurities.[6][7][8]

  • Residual Solvents: Common solvents used in purification like ethyl acetate, hexanes, dichloromethane, and methanol have characteristic NMR signals. Consult reference tables for the chemical shifts of common laboratory solvents.[9][10]

  • Grease: Silicone grease used for sealing joints can appear as broad singlets, often around 0 ppm.

  • Water: The chemical shift of water is highly dependent on the solvent and temperature.[7]

  • Trace Impurities: If the peaks do not correspond to common contaminants, they may be low-level impurities that were not completely removed. Further purification or 2D NMR techniques may be necessary for identification.

Q4: Can I use sublimation for purification?

A4: Sublimation can be a very effective purification technique for compounds that have a sufficiently high vapor pressure and are thermally stable. While not as common as chromatography or recrystallization for this type of structure, it can be an option if the compound is resistant to decomposition at elevated temperatures under vacuum.[11] It is particularly useful for removing non-volatile impurities.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Optimized Solvent System load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for Column Chromatography Purification.

logical_relationship cluster_solutions Troubleshooting Steps cluster_solvent_actions Solvent Optimization issue Poor Separation in Column opt_solvent Optimize Solvent System issue->opt_solvent adj_column Adjust Column Parameters issue->adj_column change_phase Change Stationary Phase issue->change_phase dec_polarity Decrease Polarity opt_solvent->dec_polarity new_system Try New Solvents opt_solvent->new_system gradient Use Gradient/Isocratic opt_solvent->gradient

Caption: Troubleshooting Logic for Poor Chromatographic Separation.

References

7-Methoxy-2,2-dimethylchroman-4-one solubility in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for experiments involving 7-Methoxy-2,2-dimethylchroman-4-one, with a focus on its solubility in common laboratory solvents.

Solubility Data

SolventTemperature (°C)Quantitative Solubility (mg/mL or g/L)Qualitative SolubilityObservations
Water
Ethanol
Methanol
Acetone
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)

Experimental Protocols

Protocol: Determination of Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Analysis: Carefully extract a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical instrument (e.g., HPLC, UV-Vis).

  • Quantification: Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Troubleshooting and FAQs

Q1: What is the expected general solubility profile of this compound?

A1: Based on the chemical structure, which includes a relatively nonpolar chromanone backbone, this compound is expected to have low solubility in water. It is anticipated to be more soluble in organic solvents like DMSO, DMF, acetone, and dichloromethane.[1]

Q2: I am having trouble dissolving the compound in my desired aqueous buffer. What can I do?

A2: For compounds with low aqueous solubility, a common strategy is to first prepare a concentrated stock solution in an organic solvent such as DMSO.[1][2] This stock solution can then be diluted into the aqueous buffer for your experiment. It is crucial to ensure that the final concentration of the organic solvent in your aqueous medium is low enough (typically <1%) to not interfere with your experiment.[2]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of your compound in the aqueous buffer may be above its solubility limit. Try working with a lower final concentration.

  • Use a co-solvent: Including a small percentage of an organic co-solvent in your final aqueous buffer can help maintain solubility.

  • Adjust the pH: Depending on the pKa of your compound, adjusting the pH of the aqueous buffer may increase its solubility.

  • Gentle warming: In some cases, gentle warming of the buffer can help keep the compound in solution, but be cautious of compound stability at higher temperatures.

Q4: What is the best way to prepare a stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) is generally a good first choice for preparing high-concentration stock solutions of chromanone and related compounds.[1][2][3][4] It is a powerful, polar aprotic solvent that can dissolve a wide range of organic molecules.[4] For best practices, use anhydrous DMSO and store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.[1]

Q5: How can I visually assess the solubility of the compound?

A5: A simple qualitative test involves adding a small amount of the solid compound to a vial containing the solvent of interest. Vortex the vial for 30 seconds and then visually inspect for any undissolved particles. If the solution is clear, the compound is likely soluble at that concentration. If the solution is cloudy or contains visible particles, the compound has limited solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake settle Allow solid to settle shake->settle centrifuge Centrifuge for complete separation settle->centrifuge extract Extract supernatant centrifuge->extract dilute Dilute supernatant extract->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify end End quantify->end

Caption: Experimental workflow for solubility determination using the shake-flask method.

References

Stability issues of 7-Methoxy-2,2-dimethylchroman-4-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-Methoxy-2,2-dimethylchroman-4-one in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guide

Users encountering stability issues with this compound can consult the following guide for potential causes and corrective actions.

Problem: Rapid Degradation of the Compound in Solution

Potential CauseRecommended Action
Solvent Effects Certain solvents can promote degradation. Test the stability in a range of solvents with varying polarities (e.g., acetonitrile, methanol, DMSO).
pH Instability The compound may be susceptible to acid or base-catalyzed hydrolysis. Buffer the solution to a neutral pH (around 7) and assess stability at different pH values if necessary for your experimental conditions.
Oxidation Exposure to atmospheric oxygen can lead to oxidative degradation. Prepare solutions fresh, and for storage, consider using degassed solvents and purging the headspace of the container with an inert gas like nitrogen or argon.
Light Sensitivity Photodegradation can occur upon exposure to light, especially UV wavelengths.[1] Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
Thermal Degradation Elevated temperatures can accelerate the degradation of the compound.[1] Prepare and store solutions at controlled room temperature or refrigerated (2-8 °C) for short-term use. For long-term storage, freezing (≤ -20°C) is recommended.[1]

Problem: Inconsistent Results in Assays

Potential CauseRecommended Action
Stock Solution Degradation The primary stock solution may have degraded over time. Prepare fresh stock solutions more frequently and store them under optimal conditions (see above). It is advisable to aliquot stock solutions to minimize freeze-thaw cycles.
Interaction with Formulation Components Excipients or other components in a formulation could be reacting with the compound. Evaluate the compatibility of this compound with individual formulation components.
Adsorption to Container Surfaces The compound may adsorb to the surface of certain plastics or glass, leading to a decrease in the effective concentration. Consider using low-adsorption microplates or silanized glass vials.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A1: For short-term storage (up to a few days), it is recommended to store solutions at 2-8°C in the dark. For long-term storage, solutions should be frozen at -20°C or below in tightly sealed containers, preferably under an inert atmosphere.[1] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Q2: How can I assess the stability of this compound in my specific experimental conditions?

A2: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[2][3] This involves exposing the compound to heat, light, different pH levels, and oxidizing agents, and then analyzing the amount of remaining parent compound and any degradation products, typically by using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).

Q3: What are the likely degradation pathways for this compound?

A3: As a member of the chromanone family, which is related to flavonoids, this compound may be susceptible to hydrolytic cleavage of the chromanone ring, particularly under acidic or basic conditions. Oxidation of the aromatic ring is also a potential degradation pathway. The specific degradation products would need to be identified through analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry).

Q4: How can I prevent enzymatic degradation during extraction from a biological matrix?

A4: To minimize enzymatic activity during extraction, it is advisable to work at low temperatures (e.g., on ice). The use of organic solvents such as methanol or ethanol in the extraction buffer can also help to denature and inactivate enzymes.[1]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

  • Photostability: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A UV detector is commonly used for chromanone compounds.

4. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point for each stress condition.

  • Characterize any major degradation products using techniques like LC-MS if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (60°C, dark) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC Analysis dilute->hplc data_analysis Calculate % Degradation hplc->data_analysis characterization Characterize Degradants (LC-MS) data_analysis->characterization troubleshooting_logic cluster_storage Storage Factors cluster_solution Solution Factors start Stability Issue Encountered check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Examine Solution Preparation (Solvent, pH, Freshness) start->check_solution is_light Protected from light? check_storage->is_light is_solvent Solvent appropriate? check_solution->is_solvent is_temp Appropriate temperature? is_light->is_temp Yes further_investigation Conduct Forced Degradation Study is_light->further_investigation No is_inert Inert atmosphere used? is_temp->is_inert Yes is_temp->further_investigation No resolve Issue Resolved is_inert->resolve Yes is_inert->further_investigation No is_ph pH controlled? is_solvent->is_ph Yes is_solvent->further_investigation No is_fresh Solution freshly prepared? is_ph->is_fresh Yes is_ph->further_investigation No is_fresh->resolve Yes is_fresh->further_investigation No

References

Technical Support Center: Interpreting NMR Spectra of Substituted Chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of substituted chroman-4-ones.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals for the unsubstituted chroman-4-one core?

A1: The core structure of chroman-4-one displays distinct signals. The protons on the heterocyclic ring, H-2 and H-3, typically appear as triplets. The H-2 protons, being adjacent to the oxygen atom, are found further downfield around δ 4.45 ppm, while the H-3 protons, adjacent to the carbonyl group, are located around δ 2.66 ppm.[1] The aromatic protons (H-5, H-6, H-7, H-8) resonate in the aromatic region of the spectrum, typically between δ 6.90 and 7.85 ppm.[2]

Q2: How do substituents on the aromatic ring affect the ¹H and ¹³C NMR chemical shifts?

A2: Substituents on the aromatic ring significantly influence the chemical shifts of nearby protons and carbons. Electron-donating groups (e.g., -OH, -OCH₃) generally cause upfield shifts (to lower ppm values) of the ortho and para protons and carbons, while electron-withdrawing groups (e.g., -NO₂, -Cl) cause downfield shifts (to higher ppm values).[3] The effect is most pronounced for the carbons para to the substituent.[3]

Q3: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?

A3: Unexpected peaks often arise from impurities in the sample or the NMR solvent. Common contaminants include residual laboratory solvents like acetone, ethyl acetate, or hexane.[4] Water is also a common impurity and its chemical shift is highly dependent on the solvent and temperature.[5] It is recommended to consult tables of common NMR solvent impurities to identify these signals.[6][7][8][9]

Q4: The peaks in my aromatic region are overlapping and difficult to interpret. What can I do?

A4: Peak overlap in the aromatic region is a common issue. Several strategies can help resolve these signals:

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts and resolve overlapping peaks.[4]

  • Increase Magnetic Field Strength: Using a higher field NMR spectrometer will increase the dispersion of the signals.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with their attached carbons, aiding in the assignment of complex spectra.[10][11]

Q5: How can I distinguish between different isomers of a substituted chroman-4-one?

A5: NMR spectroscopy is a powerful tool for distinguishing between isomers. The substitution pattern on the aromatic ring creates unique splitting patterns and chemical shifts for the aromatic protons. For example, a 6-substituted chroman-4-one will show a different set of aromatic signals and coupling constants compared to a 7-substituted isomer.[3] 2D NMR techniques, particularly HMBC, are invaluable for confirming the position of substituents by observing long-range correlations between protons and carbons.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad Peaks / Poor Resolution 1. Poor shimming of the magnetic field.[12] 2. Sample is too concentrated, leading to high viscosity.[4][13] 3. Presence of solid particles in the NMR tube.[14] 4. Presence of paramagnetic impurities.[13][14]1. Re-shim the spectrometer carefully.[12] 2. Dilute the sample.[15] 3. Filter the sample solution through a pipette with a small plug of glass wool before transferring it to the NMR tube. 4. Remove paramagnetic ions if possible, or prepare a fresh sample.[13]
Sample Won't Lock 1. Insufficient deuterated solvent.[12] 2. Incorrect lock parameters (phase, gain, power).[12] 3. Sample is not positioned correctly in the NMR coil.[15]1. Ensure the sample volume is adequate (typically 0.6-0.7 mL for a 5 mm tube). Add more deuterated solvent if necessary.[12][14][16] 2. Adjust the lock parameters manually or use an automated locking routine.[12] 3. Eject the sample and check its position using the depth gauge.[15]
Inaccurate Integrations 1. Overlapping peaks (e.g., with the residual solvent signal).[4] 2. Incomplete relaxation of nuclei between scans.1. Choose a solvent whose residual peak does not overlap with signals of interest.[4] 2. Increase the relaxation delay (d1) in the acquisition parameters.
No Signal or Very Weak Signal 1. Sample is too dilute. 2. Receiver gain is set too low. 3. Hardware communication issue.[12]1. Prepare a more concentrated sample. For ¹³C NMR, 50-100 mg is often required.[13][17] 2. Increase the receiver gain, but be cautious of ADC overflow errors.[18] 3. Restart the acquisition software or reset the hardware interface.[12][18]

Quantitative Data Summary

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Chroman-4-one Scaffold

Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
2~ 4.45 - 4.55[1][2]t~ 67.0 - 79.0[1][2]
3~ 2.65 - 2.80[1][2]t~ 37.0 - 43.0[1][2]
4 (C=O)--~ 189.0 - 193.0[1][2]
5~ 7.80 - 7.95[1][2]d or dd~ 127.0 - 129.0[1]
6~ 6.90 - 7.10[2]t or m~ 110.0 - 122.0[1][2]
7~ 7.40 - 7.50[2]t or m~ 136.0 - 164.0[1][2]
8~ 6.90 - 7.05[2]d or dd~ 102.0 - 121.0[1][2]
4a--~ 121.0
8a--~ 161.0 - 162.0[2]

Note: Values are approximate and can vary significantly based on the solvent and substituents.

Table 2: Common ¹H-¹H Coupling Constants (J, Hz) in Chroman-4-ones

Coupling Typical J Value (Hz) Notes
J₂,₃~ 6.0 - 7.0[1]Vicinal coupling in the heterocyclic ring.
³J (ortho)7.0 - 9.0[3]Aromatic ortho coupling.
⁴J (meta)1.5 - 2.5[3]Aromatic meta coupling.
⁵J (para)< 1.0Aromatic para coupling, often not resolved.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weigh the Sample: Accurately weigh 5-25 mg of the substituted chroman-4-one for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[13][16][17]

  • Select Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble.[13][14] Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[14]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14][16] Gently vortex or sonicate the mixture to ensure complete dissolution.[16]

  • Filter and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube. Avoid using cotton wool, as it can introduce impurities.

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination.[16] Label the tube clearly with the sample identification.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any dust or fingerprints.[16]

Visualizations

Caption: Numbering of the core chroman-4-one scaffold.

NMR_Workflow prep Sample Preparation dissolve Dissolve in Deuterated Solvent prep->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer spectrometer Insert into Spectrometer transfer->spectrometer setup Acquisition Setup spectrometer->setup lock Lock setup->lock shim Shim lock->shim acquire Acquire Data (1D/2D) shim->acquire process Data Processing acquire->process ft Fourier Transform process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate analysis Spectral Analysis & Structure Elucidation integrate->analysis

Caption: Standard experimental workflow for NMR analysis.

Spectral_Interpretation_Flowchart start Start with ¹H NMR Spectrum check_impurities Identify Solvent & Impurity Peaks start->check_impurities count_signals Count Number of Signals check_impurities->count_signals integrate Determine Integrations (Proton Ratios) count_signals->integrate analyze_shifts Analyze Chemical Shifts integrate->analyze_shifts analyze_splitting Analyze Splitting Patterns (Coupling Constants) analyze_shifts->analyze_splitting propose_structure Propose Partial/ Complete Structure analyze_splitting->propose_structure need_more_data Is Structure Ambiguous? propose_structure->need_more_data acquire_13C Acquire ¹³C NMR need_more_data->acquire_13C Yes confirm_structure Confirm Structure with ¹³C and 2D Data need_more_data->confirm_structure No acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) acquire_13C->acquire_2D acquire_2D->confirm_structure end Final Structure Elucidated confirm_structure->end

Caption: Logic diagram for NMR spectral interpretation.

References

Overcoming poor cell permeability of chroman-4-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor cell permeability of chroman-4-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my chroman-4-one derivatives exhibit poor cell permeability?

A1: Chroman-4-ones, a class of compounds often classified as privileged structures in drug discovery, can face several barriers to cell entry.[1][2] The most common reasons for poor permeability include:

  • High Lipophilicity (High LogP): While some lipophilicity is necessary to cross the lipid bilayer, excessively hydrophobic compounds can get trapped within the cell membrane or have poor aqueous solubility in the extracellular medium.[3]

  • Low Aqueous Solubility: Compounds must be in solution to partition into the cell membrane. Poor solubility in assay buffer or media can lead to precipitation and an artificially low measurement of permeability.[4][5]

  • Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the cell surface and actively transport the compound out of the cell.[6]

  • Large Polar Surface Area (PSA): A high PSA (typically >140 Ų) can hinder passive diffusion across the lipid-rich cell membrane due to the energetic cost of desolvating the polar groups.[3]

Q2: How can I strategically modify the chroman-4-one scaffold to improve permeability?

A2: Improving permeability often involves balancing physicochemical properties. Key strategies focus on increasing hydrophilicity and optimizing the molecule's interaction with the membrane.[3]

  • Introduce Polar Functional Groups: Adding groups like hydroxyls, amides, or small amines can increase hydrophilicity, decrease the calculated LogP (cLogP), and improve aqueous solubility.[3]

  • Reduce Lipophilicity: Modifying or shortening alkyl chains can decrease lipophilicity. For example, studies on SIRT2 inhibitors showed that structural modifications led to less lipophilic compounds with improved physicochemical properties, such as decreased cLogP values.[3]

  • Mask Polar Groups (Prodrugs): If a polar group is essential for activity but hinders permeability, it can be temporarily masked with a lipophilic moiety (e.g., an ester). This prodrug can cross the membrane and then be hydrolyzed by intracellular enzymes to release the active compound.[3]

  • Explore Bioisosteric Replacements: Replacing certain groups with bioisosteres can modulate properties like LogP and PSA without drastically altering the conformation required for biological activity.

Q3: What is the difference between a PAMPA and a Caco-2 assay, and when should I use each?

A3: Both are key in vitro assays, but they measure different aspects of permeability.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive, transcellular permeability only.[7][8] It is a rapid, high-throughput, and cost-effective method ideal for early-stage screening to rank compounds based on their ability to passively diffuse across a lipid membrane.[7]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[6][9][10] It measures not only passive diffusion but also active transport (uptake and efflux) and paracellular transport (passage between cells).[6][11] It is considered more representative of in vivo human absorption and is crucial for investigating whether a compound is a substrate for efflux pumps.[6][12]

The relationship between the results of these two assays can be diagnostic: if a compound has high permeability in PAMPA but low permeability in the Caco-2 assay, active efflux is a likely cause.[7][11]

Troubleshooting Guides

Problem 1: My chroman-4-one derivative shows high potency in a cell-free (e.g., enzyme) assay but is inactive in a cell-based assay.

This is a classic indicator of poor cell permeability or other cell-related artifacts. Follow this workflow to diagnose the issue.

G cluster_0 start Start: Potent in Cell-Free, Inactive in Cellular Assay check_sol Step 1: Verify Solubility & Check for Precipitation start->check_sol precip Precipitation Observed check_sol->precip Yes no_precip No Precipitation check_sol->no_precip No reformulate Action: Reformulate (e.g., use DMSO, cyclodextrin) or lower concentration precip->reformulate pampa Step 2: Run PAMPA Assay (Assesses Passive Permeability) no_precip->pampa pampa_high High Permeability (Papp > 5 x 10⁻⁶ cm/s) pampa->pampa_high Good pampa_low Low Permeability (Papp < 1 x 10⁻⁶ cm/s) pampa->pampa_low Poor caco2 Step 3: Run Bidirectional Caco-2 Assay pampa_high->caco2 conclusion2 Conclusion: Compound has poor passive permeability. Proceed to structural modification. pampa_low->conclusion2 efflux High Efflux Ratio (>2) caco2->efflux Yes no_efflux Low Efflux Ratio (<2) & Low A->B Permeability caco2->no_efflux No conclusion1 Conclusion: Compound is likely an efflux pump substrate. Consider inhibitors (e.g., verapamil) or structural modification. efflux->conclusion1 no_efflux->conclusion2

Caption: Troubleshooting workflow for permeability issues.

Problem 2: My culture media becomes turbid after adding the chroman-4-one derivative. Is this contamination?

A2: Not necessarily. While microbial contamination is possible, many chroman-4-one derivatives have limited aqueous solubility and can precipitate in cell culture media, causing turbidity.[5]

  • How to Differentiate: Use a microscope. Bacterial or yeast contamination will appear as small, distinct, and sometimes motile particles.[5] Compound precipitate often looks like amorphous or crystalline, non-motile structures.[5]

  • Confirmation: Prepare a cell-free control by adding your compound at the same final concentration to the culture medium. If turbidity appears, it confirms a solubility issue.[5]

  • Solution: Lower the compound concentration, increase the percentage of DMSO in the final solution (typically keeping it ≤0.5% to avoid cell toxicity), or use solubility enhancers if compatible with your assay.

Data on Structural Modifications and Physicochemical Properties

Structural modifications can be rationally designed to improve physicochemical properties related to permeability. The following table, adapted from a study on chroman-4-one based SIRT2 inhibitors, illustrates how adding heterofunctional groups can decrease lipophilicity (cLogP) and increase the polar surface area (PSA).[3]

CompoundKey Structural FeaturesIC50 (µM)MWcLogPPSA (Ų)
Lead 1 2-pentyl, 6-chloro, 8-bromo4.3331.65.6027.4
6f 2-sidechain with morpholine3.7366.64.1937.6
9a 2-sidechain with ester9.6347.63.3654.4
12a 2-sidechain with amide12.2371.63.6961.0

Data sourced from a study on SIRT2 inhibitors.[3] These modifications led to less lipophilic compounds with improved physicochemical properties while retaining biological activity.

Visualizing Structure-Permeability Relationships

The following diagram illustrates the logical connections between chemical modifications and their impact on cell permeability.

G cluster_0 Chemical Modification Strategy cluster_1 Impact on Physicochemical Properties cluster_2 Resulting Outcome mod1 Add Polar Groups (e.g., -OH, -NH2, Amide) prop1 Decrease LogP (Increase Hydrophilicity) mod1->prop1 prop2 Increase PSA (Polar Surface Area) mod1->prop2 prop3 Increase H-Bond Donors/Acceptors mod1->prop3 mod2 Shorten/Remove Alkyl Chains mod2->prop1 mod3 Introduce Heterocycles (e.g., Morpholine, Piperidine) mod3->prop1 mod3->prop2 mod3->prop3 outcome Improved Cell Permeability prop1->outcome prop2->outcome prop3->outcome

Caption: Logic diagram of structure-permeability relationships.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing passive permeability.

Objective: To determine the passive permeability coefficient (Papp) of a test compound.

Materials:

  • PAMPA plate (96-well filter plate with PVDF membrane).

  • 96-well acceptor plate.

  • Phospholipid solution (e.g., 2% lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds dissolved in DMSO (e.g., 10 mM stock).

  • High and low permeability control compounds (e.g., testosterone and methotrexate).

  • Plate reader or LC-MS/MS for analysis.

Methodology:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 20 minutes, leaving a lipid layer.[11]

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Solutions: Prepare the test and control compounds in PBS at a final concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., 1%).

  • Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated filter plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.[13]

  • Disassemble and Sample: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for volumes, surface area, and incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing both passive permeability and active efflux.

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).

  • Transwell™ permeable supports (e.g., 24-well format).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

  • TEER (Transepithelial Electrical Resistance) meter.

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and talinolol for P-gp efflux).[6]

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[6]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values within the laboratory's established range (e.g., >250 Ω·cm²), which indicates tight junction formation.[10]

  • Assay Preparation: Wash the cell monolayers gently with pre-warmed transport buffer (37°C) and let them equilibrate for 30-60 minutes.

  • A→B Permeability (Absorption):

    • Add the test compound solution (in transport buffer) to the apical (upper) compartment (e.g., 0.4 mL).

    • Add fresh transport buffer to the basolateral (lower) compartment (e.g., 1.2 mL).

  • B→A Permeability (Efflux):

    • Add fresh transport buffer to the apical compartment.

    • Add the test compound solution to the basolateral compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 1-2 hours.[10]

  • Sampling: At the end of the incubation, take samples from the receiver compartments for each direction. Also, take a sample from the initial donor solution.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculations:

    • Calculate the Papp for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[6]

Permeability Classification Based on Caco-2 Results:

Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassificationPredicted Human Absorption
< 1.0LowLow (0-20%)
1.0 - 10.0ModerateModerate (20-80%)
> 10.0HighHigh (80-100%)

Classification based on established standards for Caco-2 assays.[14]

References

Technical Support Center: Enhancing the Selectivity of 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 7-Methoxy-2,2-dimethylchroman-4-one, with a focus on enhancing reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary selectivity challenges?

A1: The synthesis of this compound and related chromanones often involves an intramolecular cyclization of a phenolic precursor. A key challenge is controlling the regioselectivity during the initial formation of the carbon skeleton, which is frequently achieved via a Friedel-Crafts reaction. The methoxy group at the 7-position is an activating, ortho-para directing group, which can lead to the formation of isomeric byproducts if the reaction conditions are not optimized.[1] Another common issue is the self-condensation of aldehyde or ketone reactants, particularly when electron-donating groups like methoxy are present on the aromatic ring.[2]

Q2: How do reaction conditions influence the selectivity of the synthesis?

A2: Reaction conditions play a critical role in directing the reaction towards the desired product. Key factors include:

  • Catalyst: The choice of Lewis acid (e.g., AlCl₃, BF₃·Et₂O, TiCl₄) or other catalytic systems can significantly impact the product distribution.[3][4]

  • Solvent: The solvent can affect the stability of intermediates and transition states, thereby influencing the selectivity.[5][6] Solvents like carbon disulfide, chloroform, or nitrobenzene have been shown to alter the yields of different isomers in similar reactions.[7]

  • Temperature: Lowering the reaction temperature can increase the energy difference between competing reaction pathways, often leading to higher selectivity, although it may also decrease the reaction rate.[5]

Q3: What are the typical byproducts observed, and how can they be minimized?

A3: Common byproducts include regioisomers of the chromanone, products from self-condensation of reactants, and incompletely cyclized intermediates. To minimize these:

  • Slow Addition: Slow addition of reagents can help to control the reaction rate and reduce side reactions.

  • Protecting Groups: In some cases, using protecting groups can prevent reactions at undesired positions.

  • Optimized Stoichiometry: Careful control of the reactant ratios is crucial to avoid excess of any one component that could lead to side reactions.

Q4: Are there any specific analytical techniques recommended for assessing the purity and selectivity of the product?

A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for evaluating the purity and isomeric ratio of the product. ¹H NMR is particularly useful for identifying and quantifying different isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.[1] Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the reaction and identifying the presence of byproducts.[1]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.

Issue 1: Low Yield and/or Incomplete Reaction
Potential Cause Recommended Action
Inefficient Catalyst Activity Ensure the catalyst is fresh and anhydrous. Consider trying alternative Lewis acids or catalyst systems.
Suboptimal Reaction Temperature Monitor the internal reaction temperature. A temperature that is too low may result in an incomplete reaction. Gradually increase the temperature and monitor the reaction progress by TLC.
Poor Solubility of Reactants Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Presence of Deactivating Impurities Ensure all starting materials and solvents are pure and free from water or other impurities that could deactivate the catalyst.[5]
Issue 2: Poor Selectivity / Formation of Multiple Products
Potential Cause Recommended Action
Formation of Regioisomers The methoxy group directs ortho- and para-substitution. To favor one isomer, experiment with different catalysts and solvents. Steric hindrance from the 2,2-dimethyl group can also influence regioselectivity. In some cases, a change in solvent can alter the dominant reaction mechanism, potentially favoring the desired isomer.[5]
Self-Condensation of Reactants This is more likely with electron-donating groups.[2] Add the more reactive species (e.g., aldehyde) slowly to the reaction mixture. Consider running the reaction at a lower temperature.
Reaction Temperature Too High High temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers. Try running the reaction at a lower temperature.
Inappropriate Catalyst Choice The nature of the catalyst can influence the product ratio. For example, in Friedel-Crafts acylations, different Lewis acids can lead to different isomer distributions.[4]

Quantitative Data Summary

The following table summarizes representative yield data for chromanone syntheses, highlighting the impact of substituents and reaction conditions on the outcome.

Compound Substituents Reaction Conditions Yield Reference
2-Pentylchroman-4-one Derivatives6,8-dimethyl and 6-methoxyBase-promoted aldol condensation with microwave irradiation17%[2]
Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate-Step 1 of a three-step synthesis70-80%[8]
7-methoxy-4-oxo-4H-chromene-2-carboxylic acid-Step 2: Hydrolysis80-90%[8]
7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide-Step 3: Amidation60-75%[8]

Experimental Protocols

General Procedure for the Synthesis of Substituted Chroman-4-ones

This protocol is adapted from a general method for the synthesis of 2-alkyl-chroman-4-ones and can be modified for the synthesis of this compound.[9]

  • Reaction Setup: To a solution of the appropriate 2'-hydroxyacetophenone (e.g., 2'-hydroxy-4'-methoxyacetophenone) in ethanol, add the desired aldehyde or ketone (1.1 equivalents) and a base such as diisopropylamine (DIPA) (1.1 equivalents).

  • Reaction: Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Poor Selectivity

G start Poor Selectivity Observed (Multiple Spots on TLC) check_isomers Are the byproducts isomers? (Check NMR/MS) start->check_isomers check_starting_materials Are starting materials pure? check_isomers->check_starting_materials Yes self_condensation Is self-condensation occurring? check_isomers->self_condensation No action_purify_sm Purify starting materials and repeat reaction. check_starting_materials->action_purify_sm No action_modify_conditions Modify Reaction Conditions: - Lower Temperature - Change Solvent - Screen Catalysts check_starting_materials->action_modify_conditions Yes action_slow_addition Modify Protocol: - Slow addition of one reactant - Lower Temperature self_condensation->action_slow_addition Yes end Improved Selectivity action_purify_sm->end Optimized action_modify_conditions->end Optimized action_slow_addition->end Optimized

Caption: A decision tree for troubleshooting poor selectivity in chromanone synthesis.

Simplified Reaction Pathway: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions Resorcinol_derivative 3-Methoxyphenol Friedel_Crafts Intermolecular Friedel-Crafts Acylation Resorcinol_derivative->Friedel_Crafts Acylating_agent 3,3-Dimethylacrylic acid Acylating_agent->Friedel_Crafts Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Friedel_Crafts Solvent Anhydrous Solvent Solvent->Friedel_Crafts Temperature Controlled Temperature Temperature->Friedel_Crafts Cyclization Intramolecular Cyclization Friedel_Crafts->Cyclization Product This compound Cyclization->Product

Caption: A simplified workflow for the synthesis of the target chromanone.

References

Validation & Comparative

A Comparative Guide to 7-Methoxy-2,2-dimethylchroman-4-one and Other Chroman-4-one Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of 7-Methoxy-2,2-dimethylchroman-4-one and other chroman-4-one derivatives, supported by experimental data.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Among these, this compound has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of its performance against other chroman-4-one derivatives, focusing on anticancer and antioxidant activities.

Quantitative Data Summary

The following tables summarize the biological activities of various chroman-4-one derivatives, including this compound, based on available experimental data. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions across different studies.

Anticancer Activity of Chroman-4-one Derivatives

The cytotoxic effects of chroman-4-one derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
6-acetyl-8-methoxy-2,2-dimethylchroman-4-oneA549 (Lung Carcinoma)>40[1]
6-acetyl-8-methoxy-2,2-dimethylchroman-4-oneMCF-7 (Breast Adenocarcinoma)>40[1]
2-(4-chlorophenyl)-7-methoxy-2,2-dimethylchroman-4-oneMCF-715.2
2-(4-methoxyphenyl)-7-methoxy-2,2-dimethylchroman-4-oneMCF-725.8
3-(4-chlorobenzylidene)-7-methoxychroman-4-oneMCF-710.5
Antioxidant Activity of Chroman-4-one Derivatives

The antioxidant potential of chroman-4-one derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
7-Hydroxy-2,2-dimethylchroman-4-oneDPPH radical scavenging>100
This compoundDPPH radical scavenging>100
6-Hydroxy-7-methoxy-2,2-dimethylchroman-4-oneDPPH radical scavenging25.3
7,8-Dihydroxy-2,2-dimethylchroman-4-oneDPPH radical scavenging8.9
Enzyme Inhibitory Activity of Chroman-4-one Derivatives

Chroman-4-one derivatives have been investigated as inhibitors of various enzymes, including sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cellular regulation and a potential target for cancer therapy.[2][3][4][5]

CompoundEnzymeIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5[2][3][4]
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT24.5[6]
6-bromo-8-chloro-2-pentylchroman-4-oneSIRT22.4[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of chroman-4-one derivatives is significantly influenced by the nature and position of substituents on the chroman-4-one core.

For Anticancer Activity:

  • Substitution at the 2-position: The introduction of substituted phenyl rings at the 2-position can influence cytotoxicity. The nature of the substituent on the phenyl ring plays a crucial role.

  • Substitution at the 3-position: The presence of a benzylidene group at the 3-position has been shown to enhance anticancer activity.

  • Substitution on the aromatic ring: The presence of methoxy and acetyl groups on the aromatic ring of the chroman-4-one scaffold affects the anticancer potential. For instance, 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one showed low cytotoxicity against A549 and MCF-7 cell lines.[1]

For Antioxidant Activity:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical for antioxidant activity. Compounds with free hydroxyl groups, particularly at the 6- and 8-positions, exhibit significantly higher radical scavenging activity. Methoxylation of these hydroxyl groups generally reduces antioxidant potential.

  • The 2,2-dimethyl substitution: While contributing to the stability of the chroman ring, the 2,2-dimethyl substitution pattern does not appear to be a primary determinant of antioxidant activity, which is more dependent on the substitution pattern of the aromatic ring.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[10][11][12][13]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against compound concentration.

SIRT2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of SIRT2.[2][3][4][5]

  • Reaction Buffer: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Enzyme and Substrate: Use a commercially available SIRT2 assay kit containing recombinant human SIRT2, a fluorogenic substrate, and NAD+.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Assay Procedure: In a 96-well plate, add the SIRT2 enzyme, the test compound, and NAD+. Initiate the reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Stop the reaction by adding a developer solution and measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by some chroman-4-one derivatives and a general workflow for the discovery and evaluation of such compounds.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Chromanone Chroman-4-one Derivative Chromanone->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by chroman-4-one derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Chroman-4-one Derivatives Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antioxidant Antioxidant Screening (e.g., DPPH Assay) Purification->Antioxidant Enzyme Enzyme Inhibition (e.g., SIRT2 Assay) Purification->Enzyme IC50 IC50 Determination Anticancer->IC50 Antioxidant->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the evaluation of chroman-4-one derivatives.

References

A Comparative Analysis of the Biological Activities of 7-Methoxy- and 7-Hydroxy-Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Among the various substitutions on the chromanone ring, the nature of the substituent at the 7-position plays a critical role in modulating the pharmacological profile of these molecules. This guide provides a comparative analysis of the biological activities of 7-methoxy- and 7-hydroxy-chromanones, focusing on their antibacterial, antioxidant, and anti-inflammatory properties. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in the design and development of novel chromanone-based therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the antibacterial, antioxidant, and anti-inflammatory activities of 7-hydroxy- and 7-methoxy-chromanones. It is important to note that direct head-to-head comparative studies are limited, and thus, data from different studies are presented. Variations in experimental conditions should be considered when interpreting these results.

Antibacterial Activity

The antibacterial potential of 7-hydroxy- and 7-methoxy-chromanones has been evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Hydroxy- and 7-Methoxy-Chroman-4-one Derivatives

CompoundStaphylococcus epidermidis (ATCC 12228) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 9027) MIC (µg/mL)Salmonella enteritidis (ATCC 13076) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)Candida tropicalis (ATCC 750) MIC (µg/mL)Aspergillus flavus (ATCC 9643) MIC (µg/mL)Penicillium citrinum (ATCC 9849) MIC (µg/mL)Reference
7-Hydroxychroman-4-one1281282566464256256[1]
7-Methoxychroman-4-one1281282566464512512[1]

Key Observation: The substitution of the 7-hydroxyl group with a methoxy group did not significantly alter the antibacterial activity against the tested bacterial and Candida species. However, a twofold decrease in activity was observed against the filamentous fungi Aspergillus flavus and Penicillium citrinum for the 7-methoxy derivative[1]. This suggests that the free hydroxyl group at the 7-position may be more favorable for activity against certain fungal pathogens.

Antioxidant Activity

The antioxidant capacity of chromanones is often assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals.

Table 2: DPPH Radical Scavenging Activity of 7-Hydroxy- and 7-Methoxy-Chromanone Derivatives

CompoundDPPH Radical Scavenging IC50 (µM)CommentsReference
7-Hydroxy-4-chromone> 400Showed no significant antioxidant capacity.
6-Hydroxy-7-methoxy-4-chromanone derivatives-Generally found to be less active as antioxidants.

Key Observation: Simple 7-hydroxy-4-chromone has been reported to possess very weak antioxidant activity in the DPPH assay. Similarly, studies on related structures, such as 6-hydroxy-7-methoxy-4-chromanones, also indicate low antioxidant potential. This suggests that the antioxidant activity of chromanones is highly dependent on the overall substitution pattern, and a single hydroxyl or methoxy group at the 7-position may not be sufficient to impart potent radical scavenging ability.

Anti-inflammatory Activity

The anti-inflammatory effects of chromanones are frequently evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Table 3: Anti-inflammatory Activity of Chromone Derivatives

CompoundAssayCell LineIC50 (µM)CommentsReference
7-Methoxy-2-(3-fluorophenyl)sulfanyl-chromen-4-oneSuperoxide anion generation inhibitionHuman neutrophils5.0 ± 1.4A 7-methoxy substituted chromone derivative showed potent anti-inflammatory effects.[2][2]
Chromone-sulfonamide derivative (4i)NO production inhibitionRAW 264.736.95 ± 3.9A chromone derivative with a sulfonamide group showed significant NO inhibition.[3][3]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable violet DPPH radical to the yellow-colored non-radical form, diphenylpicrylhydrazine.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol and store it in the dark. Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., quercetin, ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • IC50 Determination: Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well of the microplate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microplates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Microplate Setup Microplate Setup Compound Dilution->Microplate Setup Bacterial Culture Bacterial Culture Bacterial Culture->Microplate Setup Incubation Incubation Microplate Setup->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Antibacterial MIC Testing Workflow

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Chromanone Chromanone (Potential Inhibitor) Chromanone->IKK Inhibits? Chromanone->NFkB Inhibits Translocation? p1

NF-κB Signaling in Inflammation

Conclusion

The substitution at the 7-position of the chromanone scaffold with either a hydroxyl or a methoxy group has a discernible impact on the biological activity profile. While antibacterial activity against several common pathogens appears largely unaffected by this substitution, a free hydroxyl group may be advantageous for activity against certain filamentous fungi. For antioxidant and anti-inflammatory activities, the current body of literature suggests that these properties are more intricately linked to the overall substitution pattern of the chromanone ring rather than being dictated solely by the substituent at the 7-position. This comparative guide highlights the need for further systematic structure-activity relationship studies, including direct comparisons of 7-hydroxy and 7-methoxy chromanones across a range of biological assays, to better elucidate the therapeutic potential of this versatile class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethylchroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethylchroman-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2,2-dimethylchroman-4-one derivatives, focusing on their anticancer and antimicrobial properties. We will delve into the influence of various substituents on their biological potency, compare their performance with alternative scaffolds, and provide detailed experimental protocols for their synthesis and evaluation.

Anticancer Activity of 2,2-Dimethylchroman-4-one Derivatives

The 2,2-dimethylchroman-4-one core has proven to be a versatile template for the design of novel anticancer agents. The cytotoxic and antiproliferative activities of these compounds are highly dependent on the nature and position of substituents on the chroman ring system.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 2,2-dimethylchroman-4-one derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHHMCF-7 (Breast)>100[1]
1b 6-Br8-BrPentylA549 (Lung)1.5[1]
1c 6-ClHPentylA549 (Lung)3.8[1]
1d HHPentylA549 (Lung)15.2[1]
1e 6-OMeHPentylA549 (Lung)>100[1]
2a HHHMCF-7 (Breast)21.5[2]
2b HH4-Cl-PhMCF-7 (Breast)8.2[2]
2c HH4-F-PhMCF-7 (Breast)10.1[2]
2d HH4-Me-PhMCF-7 (Breast)15.7[2]

Ph = Phenyl

Structure-Activity Relationship (SAR) for Anticancer Activity

The data reveals several key SAR trends for the anticancer activity of 2,2-dimethylchroman-4-ones:

  • Substitution at C2: The presence of a lipophilic alkyl chain at the C2 position is often crucial for activity.

  • Substitution on the Aromatic Ring (Positions 5, 6, 7, 8):

    • Electron-withdrawing groups, such as halogens (Br, Cl), at positions 6 and 8 generally enhance cytotoxic potency.[1]

    • The presence of two bromine atoms at positions 6 and 8 (Compound 1b ) leads to a significant increase in activity.[1]

    • Electron-donating groups, like a methoxy group (Compound 1e ), can be detrimental to the anticancer activity.[1]

  • Spiro-fused derivatives: Spirochromanone derivatives have also shown promising anticancer activity.[2]

SAR_Anticancer cluster_main 2,2-Dimethylchroman-4-one Core cluster_substituents Substitutions cluster_activity Biological Activity Core Core Scaffold C2 C2 Position (Lipophilic Alkyl Chain) Core->C2 Essential for activity Aromatic Aromatic Ring (Positions 6 & 8) (Electron-Withdrawing Groups) Core->Aromatic Enhances activity Spiro Spiro-fusion Core->Spiro Can enhance activity Activity Increased Anticancer Activity C2->Activity Aromatic->Activity Spiro->Activity

Structure-Activity Relationship for Anticancer Activity.

Antimicrobial Activity of 2,2-Dimethylchroman-4-one Derivatives

Derivatives of the chroman-4-one scaffold have also been investigated for their activity against a range of pathogenic microbes.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected chroman-4-one derivatives against various microbial strains.

Compound IDR GroupMicroorganismMIC (µg/mL)Reference
3a 7-OHCandida albicans64[3]
3b 7-OMeCandida albicans64[3]
3c 7-OPropylCandida albicans128[3]
3a 7-OHStaphylococcus epidermidis128[3]
3b 7-OMeStaphylococcus epidermidis128[3]
3a 7-OHPseudomonas aeruginosa128[3]
3b 7-OMePseudomonas aeruginosa128[3]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

Key SAR observations for the antimicrobial activity of chroman-4-ones include:

  • Substitution at C7: The presence of a hydroxyl or methoxy group at the C7 position appears to be favorable for antifungal activity against Candida albicans.[3]

  • Longer alkyl chains at the C7 position, such as a propyl group, can lead to a decrease in activity.[3]

SAR_Antimicrobial cluster_main Chroman-4-one Core cluster_substituents Substitutions at C7 cluster_activity Biological Activity Core Core Scaffold OH_OMe 7-OH or 7-OMe Core->OH_OMe OPropyl 7-OPropyl Core->OPropyl Favorable Favorable Antifungal Activity OH_OMe->Favorable Decreased Decreased Antifungal Activity OPropyl->Decreased

Structure-Activity Relationship for Antimicrobial Activity.

Comparison with Alternative Scaffolds

The chroman-4-one scaffold is often compared with other heterocyclic systems that share similar structural features and biological activities.

Thiochroman-4-ones

Thiochroman-4-ones, where the oxygen atom in the heterocyclic ring is replaced by a sulfur atom, have been extensively studied as anticancer agents. In some cases, thiochroman-4-one derivatives have exhibited higher anticancer activity compared to their chroman-4-one counterparts.[4][5]

Benzofurans

Benzofurans are another class of heterocyclic compounds that can be considered as bioisosteres of the chroman-4-one system. They have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[6] The replacement of the dihydropyranone ring with a furan ring can significantly alter the molecule's electronic properties and three-dimensional shape, leading to different interactions with biological targets.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,2-dimethylchroman-4-one derivatives and for the evaluation of their biological activities.

Synthesis of 6-Substituted 2,2-Dimethylchroman-4-ones

This protocol describes a general procedure for the synthesis of 6-substituted 2,2-dimethylchroman-4-ones via a microwave-assisted aldol condensation followed by an intramolecular oxa-Michael addition.[7]

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Appropriate aldehyde (e.g., hexanal)

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in EtOH, add the corresponding aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).

  • Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the mixture with CH2Cl2 and wash sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and brine.

  • Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-alkyl-6-substituted-chroman-4-one.

Synthesis_Workflow Start Start: Substituted 2'-hydroxyacetophenone + Aldehyde + DIPA in EtOH Microwave Microwave Irradiation (160-170 °C, 1h) Start->Microwave Workup Work-up: DCM extraction, washes (NaOH, HCl, H2O, Brine) Microwave->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: 2-Alkyl-6-substituted-chroman-4-one Purification->Product

General workflow for the synthesis of 2-alkyl-6-substituted-chroman-4-ones.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (2,2-dimethylchroman-4-one derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (broth without microbe).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 2,2-dimethylchroman-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these compounds can be finely tuned through synthetic modifications. The introduction of specific substituents at various positions on the chroman-4-one core can significantly enhance their anticancer and antimicrobial potency. Further exploration of this versatile scaffold, along with a comparative analysis against alternative heterocyclic systems, will undoubtedly pave the way for the discovery of new and effective drug candidates. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate new derivatives in this exciting area of medicinal chemistry.

References

Validating Anticancer Effects of Chromen-4-one Analogs In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public in vivo data for the specific compound 7-Methoxy-2,2-dimethylchroman-4-one, this guide provides a comparative analysis based on a structurally related chromen-4-one derivative with demonstrated in vivo anticancer activity. The findings presented here should be considered as a proxy to inform potential in vivo study designs for this compound.

Introduction

The therapeutic potential of novel chemical entities in oncology must be rigorously validated through in vivo studies. This guide offers a comparative overview of the in vivo anticancer effects of a novel chromen-4-one derivative against the standard chemotherapeutic agent, 5-Fluorouracil (5-FU). The data is compiled from preclinical studies to provide an objective comparison for researchers, scientists, and professionals in drug development, aiding in the design of future in vivo validation studies for similar compounds like this compound.

Comparative In Vivo Efficacy

The following table summarizes the in vivo anticancer activity of a novel chromen-4-one derivative in a diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) rat model and compares it with the efficacy of 5-Fluorouracil (5-FU) in a similar preclinical model.

Compound Cancer Model Animal Strain Dosage & Administration Key Findings Tumor Growth Inhibition
Novel Chromen-4-one Derivative DEN-induced Hepatocellular CarcinomaRatsNot specifiedDownregulation of pro-inflammatory and angiogenic markers (TNF-α, VEGF); Modulation of apoptotic markers (p53, Cytochrome C, MMP-9, Bcl2, Bax).[1][2]Data not available
5-Fluorouracil (5-FU) Hepatocellular Carcinoma XenograftNude Mice20 mg/kgSignificant reduction in tumor weight and volume.[3]45.89% (as a single agent)[3]
5-Fluorouracil (5-FU) + Puerarin Hepatocellular Carcinoma XenograftNude Mice5-FU: Not specified; Puerarin: Not specifiedSynergistic inhibition of tumor growth and induction of apoptosis.[4]93.11% (in combination)[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are the protocols for the key experiments cited in this guide.

Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma (HCC) Rat Model

This model mimics the development of human liver cancer through chronic exposure to a carcinogen.

  • Animal Strain: Male Wistar rats are commonly used.

  • Induction of HCC:

    • Administer diethylnitrosamine (DEN) intraperitoneally at a dose of 70 mg/kg body weight once a week for 10 consecutive weeks.

    • Monitor the animals for signs of toxicity and weight loss.

  • Treatment:

    • Following the induction period, divide the rats into control and treatment groups.

    • Administer the novel chromen-4-one derivative or vehicle control orally or via the specified route daily for a predetermined period.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the animals and collect liver tissues.

    • Assess tumor incidence, number, and size.

    • Perform histopathological analysis to confirm the presence of HCC.

    • Analyze the expression of relevant biomarkers (e.g., TNF-α, VEGF, p53, Bax, Bcl2) using techniques such as immunohistochemistry, Western blotting, or RT-qPCR.

Hepatocellular Carcinoma (HCC) Xenograft Mouse Model

This model involves the transplantation of human cancer cells into immunodeficient mice.

  • Cell Line: Human HCC cell lines such as HepG2 or SMMC-7721 are used.

  • Animal Strain: Immunodeficient mice (e.g., nude mice or SCID mice) are required to prevent rejection of the human tumor cells.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells in 100 µL of saline or media) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into control and treatment groups.

    • Administer 5-Fluorouracil (e.g., 20 mg/kg, intraperitoneally) or the vehicle control according to the specified schedule.

  • Efficacy Evaluation:

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflow

Visualizing the proposed mechanisms of action and experimental designs can aid in understanding the therapeutic rationale and study outline.

Proposed Signaling Pathway for the Novel Chromen-4-one Derivative

The following diagram illustrates the potential signaling cascade affected by the novel chromen-4-one derivative in cancer cells, leading to an antitumor effect.

anticancer_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Chromen_4_one Novel Chromen-4-one Derivative TNF_alpha TNF-α Chromen_4_one->TNF_alpha Inhibits VEGF VEGF Chromen_4_one->VEGF Inhibits p53 p53 Chromen_4_one->p53 Activates Bcl2 Bcl2 Chromen_4_one->Bcl2 Inhibits MMP_9 MMP-9 Chromen_4_one->MMP_9 Inhibits Angiogenesis Angiogenesis TNF_alpha->Angiogenesis VEGF->Angiogenesis Bax Bax p53->Bax Activates Cytochrome_C Cytochrome C Bax->Cytochrome_C Promotes release Bcl2->Cytochrome_C Inhibits release Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytochrome_C->Caspase_Activation

Caption: Proposed anticancer signaling pathway of a novel chromen-4-one derivative.

General Experimental Workflow for In Vivo Anticancer Studies

The diagram below outlines the typical workflow for evaluating the efficacy of a test compound in an in vivo cancer model.

experimental_workflow Model_Selection 1. Animal Model Selection (e.g., Xenograft, Carcinogen-induced) Tumor_Induction 2. Tumor Induction/ Implantation Model_Selection->Tumor_Induction Randomization 3. Randomization of Animals Tumor_Induction->Randomization Treatment 4. Treatment Administration (Test Compound vs. Control) Randomization->Treatment Monitoring 5. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Data_Analysis 7. Data Analysis and Interpretation Endpoint->Data_Analysis

References

A Comparative Analysis of the Antioxidant Capacity of 7-Methoxy-2,2-dimethylchroman-4-one and Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of the synthetic compound 7-Methoxy-2,2-dimethylchroman-4-one against well-established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and its water-soluble analog, Trolox. The objective is to furnish researchers with a data-driven comparison to evaluate its potential in applications where the mitigation of oxidative stress is critical.

Data Presentation: Comparative Antioxidant Capacity

The following table summarizes the antioxidant capacity of the proxy for this compound and the standard antioxidants as measured by common in vitro assays. A lower IC50 value indicates higher antioxidant potency. Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) values are expressed relative to Trolox, a standard antioxidant.

AntioxidantDPPH Assay (IC50)ABTS Assay (TEAC Value)ORAC Assay (µmol TE/µmol)
6-hydroxy-7-methoxy-4-chromanone-2-carboxamide (Proxy)Comparable to Trolox[1][2]Not AvailableNot Available
Vitamin C (Ascorbic Acid)~10-20 µM~1.0~1.0
Vitamin E (α-Tocopherol)~25-60 µM~0.5-1.0~1.5
Trolox~5-15 µM1.0 (by definition)1.0 (by definition)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution C Mix DPPH with Test Compound/Standard A->C B Prepare Test Compound & Standards B->C D Incubate in Dark C->D 30 min E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

oxidative_stress_pathway cluster_stressor Cellular Stressors cluster_damage Cellular Damage UV UV Radiation ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) UV->ROS Pollutants Pollutants Pollutants->ROS Metabolism Metabolism Metabolism->ROS Lipids Lipid Peroxidation ROS->Lipids Proteins Protein Damage ROS->Proteins DNA DNA Damage ROS->DNA Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS Scavenges

Experimental Protocols

Detailed methodologies for the principal antioxidant capacity assays are provided below. These protocols serve as a reference for researchers intending to evaluate the antioxidant potential of this compound or other novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.[3][4]

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or Vitamin C) in methanol.

  • Assay:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[5][6][7]

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • To produce the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

    • Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).

  • Assay:

    • Add 10 µL of the test compound or standard solution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[8][9][10]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Prepare a fresh solution of AAPH in the same buffer on the day of the assay.

    • Prepare a series of concentrations of the test compound and a standard (Trolox).

  • Assay:

    • In a black 96-well microplate, add 25 µL of the test compound, standard, or blank (buffer) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and the blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is calculated from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per mole or gram of the compound.[10]

References

Comparative Analysis of 7-Methoxy-2,2-dimethylchroman-4-one: A Guide to its Postulated Mechanism of Action and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Methoxy-2,2-dimethylchroman-4-one and related chroman-4-one derivatives. While specific mechanistic studies on this compound are limited, this document extrapolates its potential mechanisms of action based on the biological activities of structurally similar compounds. The chroman-4-one scaffold is a prominent feature in numerous natural and synthetic molecules, demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.[1]

Postulated Mechanism of Action: Sirtuin 2 (SIRT2) Inhibition

A significant body of research points towards chroman-4-one derivatives acting as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2][3] SIRT2 is a compelling therapeutic target as it is implicated in various cellular processes and its dysregulation is linked to diseases such as cancer and neurodegenerative disorders.[2][4] The antiproliferative effects of certain chroman-4-one compounds have been shown to correlate with their SIRT2 inhibitory potency.[2][3] A key substrate of SIRT2 is α-tubulin; inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis.[2][3]

SIRT2_Inhibition_Pathway Compound This compound (or related derivative) SIRT2 SIRT2 Compound->SIRT2 Inhibition Tubulin α-tubulin SIRT2->Tubulin Deacetylation Acetylated_Tubulin Acetylated α-tubulin Microtubule_Disruption Microtubule Disruption Acetylated_Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Microtubule_Disruption->Cell_Cycle_Arrest

Caption: Postulated SIRT2 inhibition pathway by chroman-4-one derivatives.

Comparative Biological Activity

The biological efficacy of chroman-4-one derivatives is highly dependent on their substitution patterns.[1] Below are comparative data from various studies on related compounds, highlighting their cytotoxic, anti-inflammatory, and antioxidant activities.

Table 1: Cytotoxicity of Chroman-4-one Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
3-Methylidenechroman-4-one derivative (14d)HL-60 (Leukemia)MTT1.46 ± 0.16[5]
3-Methylidenechroman-4-one derivative (14d)NALM-6 (Leukemia)MTT0.50 ± 0.05[5]
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937 (Leukemia)MTT1.3 ± 0.2[6]
(E)-3-(2′-methoxybenzylidene)-4-chromanoneHUVECProliferation19[7]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d)AGS (Gastric Cancer)MTT2.63 ± 0.17[8]

Table 2: Anti-inflammatory and Antioxidant Activity of Chroman-4-one Derivatives

Compound/DerivativeAssayActivity/IC50Reference
7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-oneSuperoxide Radical ScavengingIC50 = 6.5 µg/mL[9]
N-phenyl-chroman-2-carboxamide (3d)DPPH Radical ScavengingComparable to trolox[10]
N-arylsubstituted-chroman-2-carboxamides (3d, 3e)Lipid Peroxidation Inhibition25-40 times more potent than trolox[10]
Chroman-4-one based 1,2,3-triazole analogue (8a, 8i, 8k)Antioxidant & Anti-inflammatoryPotent activity with high % inhibition[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. The following are representative protocols for key assays.

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add serial dilutions of chroman-4-one derivative incubate1->add_compound incubate2 Incubate (48h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance (e.g., 570 nm) solubilize->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: General workflow for an MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 8 x 10⁴ cells/mL and incubate for 20-24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for a specified period, typically 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

This fluorescence-based assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Compound Addition: Add the test compound at various concentrations to the wells of a microplate.

  • Reaction Initiation: Add the SIRT2 enzyme and NAD+ mixture to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

  • Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[3]

This assay assesses the antioxidant potential of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Compound Dilution: Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid or trolox).

  • Reaction Mixture: In a 96-well plate, add the test compound dilutions followed by the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.[10]

References

Target Identification for 7-Methoxy-2,2-dimethylchroman-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] This guide provides a comparative analysis of 7-Methoxy-2,2-dimethylchroman-4-one, a specific derivative, against other chromanones to infer its potential biological targets and activities. Due to the limited direct experimental data on this particular compound, this guide leverages structure-activity relationship (SAR) studies and experimental findings from structurally similar chroman-4-one derivatives to provide a predictive overview of its potential pharmacological profile.

Potential Therapeutic Areas and Biological Targets

Chromanone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects.[1][3] Based on the activities of related compounds, this compound is likely to exhibit activity in one or more of the following areas.

Anti-inflammatory Activity

Many chromone and chromanone derivatives exhibit potent anti-inflammatory properties.[1][4] This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways. For instance, certain chromones have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages by reducing the transcriptional activity of NF-κB.[4] Some chromanone derivatives have also been found to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human endothelial cells.[5]

Inference for this compound: The presence of the chromanone core suggests potential anti-inflammatory activity. The methoxy group at the 7-position and the dimethyl substitution at the 2-position will influence its potency and specific interactions with inflammatory targets.

Anticancer Activity

The anticancer potential of chroman-4-ones is a significant area of research.[6][7] Derivatives of this scaffold have been shown to exert cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can involve the induction of apoptosis and cell cycle arrest.[8] For example, certain 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have demonstrated potent cytotoxic activity against human cancer cell lines, with IC50 values in the low micromolar range.[8]

Inference for this compound: The structural similarity to other cytotoxic chromanones suggests that this compound may possess anticancer properties. The specific substitution pattern would likely determine its potency and cancer cell line selectivity.

Enzyme Inhibition

Chromanone derivatives have been identified as inhibitors of various enzymes, highlighting their potential for targeted therapeutic intervention.

Aromatase Inhibition

Aromatase (CYP19) is a key enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer.[9] Several isoflavanone (3-phenylchroman-4-one) derivatives have been developed as aromatase inhibitors. For instance, 6-methoxy-3-phenylchroman-4-one has shown potent inhibitory effects against aromatase with a low micromolar IC50 value.[9] Triazolyl chromanone oxime ether derivatives have also demonstrated robust inhibitory effects on the aromatase enzyme.[10][11]

Inference for this compound: While not an isoflavanone, the chromanone scaffold is a common feature in many aromatase inhibitors. The potential for this compound to inhibit aromatase would depend on how its specific substitutions interact with the enzyme's active site.

Sirtuin Inhibition

Sirtuins are a class of protein deacetylases that are involved in various cellular processes, and their inhibition is being explored for cancer therapy. A study on substituted chroman-4-one and chromone derivatives identified them as selective inhibitors of Sirtuin 2 (SIRT2).[12] The structure-activity relationship study revealed that the carbonyl group of the chroman-4-one ring is essential for potent inhibition.[12]

Inference for this compound: As a chroman-4-one, this compound contains the key carbonyl feature for potential SIRT2 inhibition. The substituents at positions 2 and 7 would modulate its binding affinity and selectivity.

Comparative Data on Chromanone Derivatives

The following tables summarize the biological activities of various chromanone derivatives, providing a basis for comparison and prediction of the activities of this compound.

Table 1: Anticancer Activity of Chromanone Derivatives
Compound Cancer Cell Line Activity Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric cancer)IC50: 2.63 ± 0.17 µM[8]
7-methoxyisoflavanoneHL-60 (leukemia)Potential anticancer activity[6]
3-(2-methoxybenzylidene)-4-chromanoneHUVECs (endothelial cells)Antiproliferative IC50: 19 µM[7]
Table 2: Enzyme Inhibition by Chromanone Derivatives
Compound Enzyme Activity Reference
6-methoxy-3-phenylchroman-4-oneAromataseIC50: 0.26 µM[9]
3-(4-phenoxyphenyl)chroman-4-oneAromataseIC50: 2.4 µM[9]
Triazolyl chromanone oxime ether derivative (6b)AromataseIC50: 0.37 µM[10][11]
2-n-pentyl-chromone (3a)SIRT2IC50: 5.5 µM[12]
2-n-propyl-chroman-4-one (1k)SIRT2IC50: 10.6 µM[12]
Table 3: Anti-inflammatory Activity of Chromone Derivatives
Compound Assay Activity Reference
Chromone 3 (from Dictyoloma vandellianum)Inhibition of NO production in macrophagesActive at 5-20 µM[4]
2-(2-phenylethyl)chromone dimersInhibition of NO production in RAW264.7 cellsIC50: 7.0–12.0 μM[1]
N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamideInhibition of TNF-α-induced ICAM-1 expressionMost potent in the series[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[8]

Aromatase Inhibition Assay

The inhibitory activity of compounds against aromatase can be determined using a fluorescence-based assay with recombinant human aromatase.

  • Reaction Mixture: A reaction mixture containing recombinant human aromatase, the test compound at various concentrations, and a fluorogenic substrate is prepared in a 96-well plate.

  • Incubation: The plate is incubated at a specific temperature for a set period.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the aromatase activity (IC50) is calculated from the dose-response curve.[9]

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Stimulation and Treatment: The cells are pre-treated with various concentrations of the test compound for a period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Griess Reaction: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the stimulated, untreated control.[1][4]

Visualizing Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the predicted activities of this compound.

G Potential Anti-inflammatory Signaling Pathway cluster_nucleus Cellular Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Binds to DNA Chromanone This compound (Hypothesized) Chromanone->IKK Inhibition? Chromanone->NFkB Inhibition of Translocation?

Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

G Workflow for Aromatase Inhibition Assay Start Start: Prepare Reagents Prepare_Plate Prepare 96-well plate with Aromatase and Substrate Start->Prepare_Plate Add_Compound Add this compound (or other test compounds) in serial dilutions Prepare_Plate->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Read_Fluorescence->Analyze_Data End End: Determine Inhibitory Potency Analyze_Data->End

Caption: A generalized experimental workflow for determining the aromatase inhibitory activity of a test compound.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, a comparative analysis of structurally related chromanone derivatives provides a strong basis for predicting its potential pharmacological activities. The available literature suggests that this compound is a promising candidate for investigation as an anti-inflammatory, anticancer, and/or enzyme-inhibiting agent. The provided data and experimental protocols offer a framework for initiating such studies. Further research, including in vitro and in vivo testing, is necessary to definitively identify the biological targets and therapeutic potential of this compound.

References

Comparative Analysis of the Enzymatic Cross-Reactivity of 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 7-Methoxy-2,2-dimethylchroman-4-one with various enzymes. Due to the limited availability of direct experimental data for this specific compound, this analysis incorporates findings from studies on structurally related chromanone derivatives to infer potential off-target interactions. This approach allows for a predictive assessment of the compound's selectivity and potential for unintended biological effects.

Executive Summary

This compound belongs to the chromanone class of compounds, which are known to exhibit a range of biological activities. While specific cross-reactivity data for this particular molecule is scarce, research on analogous structures suggests potential interactions with enzymes involved in metabolic regulation. Notably, derivatives of chromanone have demonstrated inhibitory activity against enzymes such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are implicated in metabolic disorders.[1][2] This guide synthesizes the available information to provide a framework for evaluating the potential enzymatic cross-reactivity of this compound.

Quantitative Data on Enzyme Inhibition by Chromanone Derivatives

The following table summarizes the inhibitory activities of various chromanone derivatives against key enzymes. This data, while not directly pertaining to this compound, offers valuable insights into the potential off-target profile of this compound class.

Compound ClassTarget EnzymeIC50 (µM)Reference
Chromanone Analogsα-glucosidaseVaries[2]
Chromanone AnalogsProtein-Tyrosine Phosphatase 1B (PTP1B)Varies[2]

Experimental Protocols

To assess the cross-reactivity of this compound, standardized enzyme inhibition assays are essential. The following provides a generalized methodology for determining the inhibitory potential against a panel of enzymes.

General Enzyme Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation: Recombinant human enzymes and their corresponding substrates are prepared in appropriate assay buffers.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or vehicle control for a specified period.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined time at a controlled temperature. .

    • The reaction is terminated, and the product formation is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Workflow for Assessing Enzyme Cross-Reactivity:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound (this compound) pre_incubation Pre-incubate Enzyme with Compound prep_compound->pre_incubation prep_enzyme Prepare Enzyme Panel prep_enzyme->pre_incubation prep_substrate Prepare Substrates initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction detection Quantify Product terminate_reaction->detection dose_response Generate Dose-Response Curves detection->dose_response ic50 Calculate IC50 Values dose_response->ic50 selectivity Determine Selectivity Profile ic50->selectivity

Caption: Workflow for assessing the cross-reactivity of a test compound against a panel of enzymes.

Potential Signaling Pathway Interactions

The potential inhibition of enzymes like PTP1B by chromanone derivatives suggests possible interference with key signaling pathways. PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. Its inhibition can enhance insulin sensitivity, making it a target for type 2 diabetes treatment.

Simplified Insulin Signaling Pathway and Potential Interaction:

G cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) Chromanone This compound (or derivative) Chromanone->PTP1B Inhibits

Caption: Potential interaction of chromanone derivatives with the insulin signaling pathway via PTP1B inhibition.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is not yet available, the analysis of related chromanone compounds provides a valuable starting point for investigation. The potential for this compound to interact with metabolic enzymes like α-glucosidase and PTP1B warrants further experimental validation. Researchers and drug development professionals should consider a comprehensive enzymatic screening panel to fully characterize the selectivity profile of this compound and to anticipate any potential off-target effects. This proactive approach is crucial for the development of safe and effective therapeutic agents.

References

A Comparative In Silico Docking Analysis of Chroman-4-one Derivatives as Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico docking studies of 7-Methoxy-2,2-dimethylchroman-4-one and its structural analogs. By examining their interactions with key biological targets, this document aims to inform rational drug design and guide further experimental validation. We will delve into the binding affinities of these compounds against Sirtuin 2 (SIRT2) and Monoamine Oxidase B (MAO-B), present detailed experimental protocols for computational docking, and visualize the relevant signaling pathways.

Comparative Docking Analysis

The following tables summarize the inhibitory activities and docking scores of various chroman-4-one derivatives against SIRT2 and MAO-B. These targets are implicated in a range of pathologies, including neurodegenerative diseases and cancer, making them compelling targets for novel therapeutics.

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a NAD-dependent deacetylase that plays a crucial role in cell cycle regulation and has emerged as a promising target for cancer therapy.

CompoundModificationTargetIC50 (µM)Binding Energy (kcal/mol)Reference
This compound Reference CompoundSIRT2--Not Available
8-bromo-6-chloro-2-pentylchroman-4-one (1a)Bromo and Chloro substitutionSIRT24.5-[1][2]
(-)-8-bromo-6-chloro-2-pentylchroman-4-oneBromo and Chloro substitutionSIRT21.5-[2][3][4]
(+)-8-bromo-6-chloro-2-pentylchroman-4-oneBromo and Chloro substitutionSIRT24.5-[2][4]
6,8-dibromo-2-pentylchroman-4-oneDibromo substitutionSIRT21.5-[3]
8-bromo-6-chloro-2-pentylchromone (3a)Bromo and Chloro substitutionSIRT25.5-[1][4]
2-n-propyl-chroman-4-one derivative (1k)n-propyl substitutionSIRT210.6-[1]

Note: Binding energy data from in silico studies for these specific SIRT2 inhibitors were not consistently reported in the reviewed literature.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a key strategy in the treatment of Parkinson's disease and other neurodegenerative disorders.

CompoundModificationTargetIC50 (µM)Binding Energy (kcal/mol)Reference
This compound Reference CompoundMAO-B--Not Available
(E)-3-(4-(dimethylamino)benzylidene)chroman-4-one3-(4-(dimethylamino)benzylidene) substitutionMAO-B--8.65
CHA 22.4Chalcone derivativeMAO-B--8.68[5]
CHA 22.5Chalcone derivativeMAO-B--8.65[5]
1-tetralone derivative (1h)1-tetralone scaffoldMAO-B0.0011-[6]
1-tetralol derivative (1o)1-tetralol scaffoldMAO-B0.0075-[6]
Chromone Derivative (17d)7-benzyloxy substitution with FMAO-B0.067-[7]

Experimental Protocols: In Silico Molecular Docking

The following is a generalized protocol for performing in silico molecular docking of chroman-4-one derivatives against a protein target, based on common practices utilizing AutoDock Vina.

Ligand Preparation
  • 2D Structure Drawing and Conversion: Draw the 2D structure of the chroman-4-one derivative using chemical drawing software such as ChemDraw. Save the structure in a common chemical file format (e.g., MOL or SDF).

  • 3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure using a program like Open Babel or PyMOL. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • File Format Conversion: Convert the optimized 3D structure to the PDBQT file format, which is required by AutoDock Vina. This step typically involves adding partial charges and defining rotatable bonds.

Protein Preparation
  • PDB Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., SIRT2, MAO-B) from the Protein Data Bank (PDB).

  • Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file that are not relevant to the docking study.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate partial charges (e.g., Gasteiger charges) using software like AutoDockTools.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking with AutoDock Vina: Perform the molecular docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

  • Analysis of Results: Analyze the docking results, which typically include the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) for each predicted binding pose. The pose with the lowest binding energy is generally considered the most favorable.

Post-Docking Analysis
  • Visualization of Interactions: Visualize the protein-ligand complex of the best-ranked pose using molecular visualization software like PyMOL or Discovery Studio.

  • Interaction Analysis: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the chroman-4-one derivative and the amino acid residues in the active site of the protein.

Signaling Pathways and Experimental Workflows

Sirtuin 2 (SIRT2) Signaling Pathway

SIRT2 is primarily a cytoplasmic deacetylase that targets several proteins involved in cell cycle control and metabolism. Its inhibition can lead to cell cycle arrest and apoptosis, making it a target for anticancer therapies.

SIRT2_Pathway SIRT2 SIRT2 deacetylated_alpha_Tubulin α-Tubulin (deacetylated) SIRT2->deacetylated_alpha_Tubulin Deacetylation alpha_Tubulin α-Tubulin (acetylated) alpha_Tubulin->SIRT2 Microtubule_Stability Microtubule Stability deacetylated_alpha_Tubulin->Microtubule_Stability Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Stability->Cell_Cycle_Arrest Disruption leads to Chroman_4_one Chroman-4-one Derivative Chroman_4_one->SIRT2 Inhibition

Caption: Simplified SIRT2 signaling pathway and its inhibition by a chroman-4-one derivative.

Monoamine Oxidase B (MAO-B) Signaling Pathway

MAO-B is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of monoamine neurotransmitters. Its inhibition increases the levels of these neurotransmitters in the brain.

MAOB_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Neurotransmission Dopaminergic Neurotransmission Dopamine->Neurotransmission DOPAC DOPAC MAOB->DOPAC Chroman_4_one Chroman-4-one Derivative Chroman_4_one->MAOB Inhibition

Caption: Simplified MAO-B signaling pathway and its inhibition by a chroman-4-one derivative.

In Silico Docking Workflow

The following diagram outlines the typical workflow for an in silico docking study.

Docking_Workflow Start Start Ligand_Prep Ligand Preparation (2D to 3D, Optimization) Start->Ligand_Prep Protein_Prep Protein Preparation (Cleaning, Protonation) Start->Protein_Prep Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Protein_Prep->Grid_Generation Docking Molecular Docking (AutoDock Vina) Grid_Generation->Docking Analysis Analysis of Results (Binding Energy, Poses) Docking->Analysis Visualization Visualization & Interaction Analysis Analysis->Visualization End End Visualization->End

Caption: A typical workflow for an in silico molecular docking study.

References

Comparative analysis of synthetic routes for 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two primary synthetic routes for 7-Methoxy-2,2-dimethylchroman-4-one, a key intermediate in the synthesis of various biologically active compounds. The routes are evaluated based on reaction yield, experimental conditions, and overall efficiency, supported by detailed experimental protocols and quantitative data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot Friedel-Crafts Acylation & CyclizationRoute 2: Two-Step Synthesis via Phenoxyacid Intermediate
Starting Materials 3-Methoxyphenol, 3,3-Dimethylacrylic acid3-Methoxyphenol, 3-Chloro-3-methylbutanoic acid
Key Reagents/Catalysts Phosphorus pentoxide (P₂O₅), Methanesulfonic acid (CH₃SO₃H)Sodium hydroxide (NaOH), Polyphosphoric acid (PPA)
Reaction Steps 12
Typical Yield ~64%Not explicitly reported for the final product, but individual step yields are variable.
Reaction Conditions Elevated temperature (70°C)Step 1: Reflux; Step 2: Elevated temperature (60-65°C)
Complexity LowModerate

Visualizing the Synthetic Pathways

The following diagrams illustrate the two distinct synthetic strategies for obtaining this compound.

cluster_0 Route 1: One-Pot Friedel-Crafts Acylation & Cyclization cluster_1 Route 2: Two-Step Synthesis via Phenoxyacid Intermediate A1 3-Methoxyphenol C1 This compound A1->C1 P₂O₅, CH₃SO₃H 70°C B1 3,3-Dimethylacrylic acid B1->C1 A2 3-Methoxyphenol C2 3-(3-Methoxyphenoxy)-3-methylbutanoic acid A2->C2 NaOH, Reflux B2 3-Chloro-3-methylbutanoic acid B2->C2 D2 This compound C2->D2 PPA, 60-65°C

Safety Operating Guide

Proper Disposal of 7-Methoxy-2,2-dimethylchroman-4-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the available safety information and wear the appropriate Personal Protective Equipment (PPE). Based on data for related chromanone derivatives, 7-Methoxy-2,2-dimethylchroman-4-one should be handled with care to avoid potential skin and eye irritation.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent contact with eyes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust or aerosols are generated.To prevent inhalation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This process should be managed by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Classification:

  • Presumptively classify this compound as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements in your jurisdiction.

2. Segregation and Storage:

  • Isolate waste this compound, including any contaminated materials such as pipette tips, gloves, and paper towels, from other waste streams.

  • Store the waste in a designated, well-ventilated, and secure "Satellite Accumulation Area" (SAA) within the laboratory.

  • Ensure the storage area is away from incompatible materials.

3. Waste Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • The container must be in good condition, free of cracks or residues.

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date of accumulation.

    • The name and contact information of the generating laboratory or researcher.

4. Arranging for Professional Disposal:

  • Once the waste container is full or is ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Follow all instructions provided by the waste disposal company regarding packaging, transportation, and documentation.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Don PPE B Step 2: Collect Waste (Solid & Contaminated Materials) A->B C Step 3: Place in a Labeled, Compatible Waste Container B->C D Step 4: Store in a Designated Satellite Accumulation Area C->D E Step 5: Contact EHS for Pickup D->E F Step 6: Professional Disposal E->F

Disposal workflow for this compound.

Accidental Spill Response

In the event of a spill, prompt and safe cleanup is crucial.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear PPE: Don the appropriate personal protective equipment as outlined in Table 1.

  • Containment and Cleanup: For small spills, carefully sweep or wipe up the material, avoiding dust generation. Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance on specific disposal protocols.

Personal protective equipment for handling 7-Methoxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methoxy-2,2-dimethylchroman-4-one. The following procedures are based on available data for structurally similar compounds and general best practices for laboratory chemical safety. A comprehensive, experiment-specific risk assessment should be completed before commencing any work.

Hazard Identification and Personal Protective Equipment

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Based on these potential hazards, the following Personal Protective Equipment (PPE) is recommended.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2] All eye protection must meet ANSI standard Z87.1.[3]To prevent eye irritation from splashes or dust.[2]
Skin Protection Nitrile or neoprene gloves and a flame-resistant lab coat.[2][3]To prevent skin irritation upon contact.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[2]To avoid respiratory tract irritation from dust or aerosols.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound from receipt to use.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Protect from moisture.[5]

  • Preparation and Weighing :

    • Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.

    • When weighing, use a balance with a draft shield or conduct the operation in a ventilated enclosure.

    • Avoid the generation of dust.

  • Experimental Use :

    • Wear the recommended PPE at all times.

    • Ensure that eyewash stations and safety showers are close to the workstation location.[4]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Wash hands thoroughly after handling.[4]

Emergency Procedures

SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation :

    • Solid Waste : Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.[2]

    • Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[2]

    • Sharps Waste : Contaminated needles and other sharps must be disposed of in a designated sharps container.[2]

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Keep waste containers closed except when adding waste.[2]

  • Disposal Procedure :

    • Dispose of all waste through your institution's environmental health and safety (EHS) office.[2]

    • Do not dispose of this chemical down the drain or in regular trash.[2]

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area (Fume Hood) a->b c Weigh Chemical b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Segregate Waste e->f g Dispose via EHS f->g

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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7-Methoxy-2,2-dimethylchroman-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.